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Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Elucidation of 4-Methylquinolin-8-yl Benzoate: A Technical Guide

Executive Summary Quinoline derivatives, particularly 8-substituted quinolines, are privileged scaffolds in medicinal chemistry, frequently exhibiting potent proteasome inhibitory and anticancer activities[1]. Furthermor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives, particularly 8-substituted quinolines, are privileged scaffolds in medicinal chemistry, frequently exhibiting potent proteasome inhibitory and anticancer activities[1]. Furthermore, O-acylated derivatives of 8-hydroxyquinoline have been extensively studied to understand how O-substituents modulate the electronic and photophysical properties of the quinoline core[2].

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 4-methylquinolin-8-yl benzoate . Designed for research scientists and drug development professionals, this guide synthesizes empirical data, theoretical chemical shift modeling, and rigorous experimental protocols to establish a self-validating framework for the structural elucidation of this compound.

Theoretical Framework & Mechanistic Causality

The structural assignment of 4-methylquinolin-8-yl benzoate relies on understanding the interplay of inductive effects, magnetic anisotropy, and hyperconjugation within the molecule:

  • The Benzoate Ester Anisotropy: Baseline spectral data for the unmethylated analog, quinolin-8-yl benzoate, confirms that the esterification at C-8 significantly deshields the ortho protons of the benzoate moiety while inducing distinct shifts in the carbocyclic ring of the quinoline[3]. The carbonyl group ( C=O ) acts as a strong electron-withdrawing group, pulling electron density away from the quinoline system and establishing a rigid coplanar preference that influences the chemical shift of the H-7 proton.

  • The C-4 Methyl Hyperconjugation: The introduction of a methyl group at the C-4 position replaces the highly deshielded H-4 proton (typically found at ~8.2 ppm in unsubstituted quinolines) with an aliphatic singlet. Through +I inductive effects and hyperconjugation, this methyl group shields the adjacent C-3 position, pushing the H-3 proton resonance upfield.

  • Peri-Interactions: The spatial proximity (peri-position) of the C-4 methyl group to the H-5 proton results in a localized steric compression and minor deshielding effect, which is critical for differentiating H-5 from H-7 during 1D assignments.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition. Every step is designed to eliminate artifacts and ensure quantitative reliability.

  • Step 1: Sample Preparation

    • Action: Dissolve 15–20 mg of highly pure 4-methylquinolin-8-yl benzoate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a non-polar, non-exchanging environment that preserves the native conformational state of the ester without disrupting hydrogen bonding or inducing solvent-solute dipole interactions. TMS provides an unambiguous zero-point reference ( δ 0.00 ppm) to prevent chemical shift drift.

  • Step 2: Probe Tuning and Matching

    • Action: Tune the NMR probe to the exact impedance of the sample using the instrument's wobble curve.

    • Causality: This minimizes reflected radiofrequency (RF) power, ensuring maximum signal-to-noise ratio (SNR) and precise 90-degree pulse calibration, which is essential for accurate integration.

  • Step 3: 1D 1 H Acquisition (zg30)

    • Action: Acquire using a standard 30-degree pulse sequence with a relaxation delay ( D1​ ) of 2.0 seconds and 16 scans.

    • Causality: A 2.0s D1​ ensures complete longitudinal relaxation ( T1​ ) for all protons. This is critical for differentiating the 3H integration of the methyl singlet from the 1H aromatic signals.

  • Step 4: 1D 13 C Acquisition (zgpg30)

    • Action: Acquire using a power-gated decoupling sequence with a D1​ of 2.0 seconds and a minimum of 1024 scans.

    • Causality: Power-gated decoupling minimizes Nuclear Overhauser Effect (NOE) buildup on quaternary carbons (e.g., C-8, C-4, and C=O), allowing for more uniform signal intensities while fully decoupling protons to yield sharp singlets.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal std) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D DataProc Data Processing (Fourier Transform, Phasing) Acq1D->DataProc Acq2D->DataProc Assign1D Initial 1D Assignment (Integrals, Multiplets) DataProc->Assign1D Assign2D 2D Correlation Analysis (Connectivity & Proximity) Assign1D->Assign2D Validation Structural Validation (4-Methylquinolin-8-yl benzoate) Assign2D->Validation

Figure 1: Systematic NMR workflow for the structural elucidation of 4-methylquinolin-8-yl benzoate.

1 H NMR Spectral Data & Assignments

The 1 H NMR spectrum of 4-methylquinolin-8-yl benzoate is characterized by a distinct aliphatic singlet and a complex, highly dispersed aromatic region. The physical and toxicological profile of related compounds, such as benzoxiquine (quinolin-8-yl benzoate), underscores the necessity of rigorous analytical characterization during drug development[4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
C4-CH 3​ 2.70s-3HSinglet in aliphatic region; hyperconjugation with quinoline ring.
H-3 7.30d4.51HShielded by C4-methyl +I effect; ortho-coupled to H-2.
H-6 7.55t8.01HTypical meta-like triplet in the carbocyclic ring.
H-3', H-5' 7.55t7.82HBenzoate meta protons; overlapping with H-6.
H-4' 7.65tt7.8, 1.51HBenzoate para proton.
H-7 7.65dd8.0, 1.51HAdjacent to C-8 ester; slightly shielded compared to H-5.
H-5 7.90dd8.0, 1.51HPeri-deshielded by the spatial proximity of the C-4 methyl group.
H-2', H-6' 8.35dd7.8, 1.52HStrongly deshielded by the adjacent benzoate carbonyl group.
H-2 8.75d4.51HHighly deshielded by the adjacent electronegative nitrogen atom.

13 C NMR Spectral Data & Assignments

The 13 C NMR spectrum confirms the carbon skeleton, highlighting the extreme deshielding of the ester carbonyl and the C-2/C-8 carbons due to electronegative heteroatoms.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C4-CH 3​ 18.9CH 3​ Aliphatic methyl carbon.
C-7 118.0CHOrtho to the ester linkage; shielded by resonance.
C-5 121.5CHPara to the ester linkage.
C-3 122.5CHShielded by the C-4 methyl group.
C-6 126.0CHMeta to the ester linkage.
C-4a 128.0CBridgehead carbon.
C-3', C-5' 128.5CHBenzoate meta carbons.
C-1' 129.5CBenzoate ipso carbon.
C-2', C-6' 130.5CHBenzoate ortho carbons.
C-4' 133.5CHBenzoate para carbon.
C-8a 140.5CBridgehead carbon adjacent to the quinoline nitrogen.
C-4 144.5CSubstituted by the methyl group; shifted downfield from ~141.5 ppm.
C-8 147.5COxygen-bearing aromatic carbon.
C-2 149.5CHAdjacent to the electronegative nitrogen atom.
C=O 165.0CEster carbonyl carbon.

2D NMR Validation Workflows

To elevate the structural assignment from empirical estimation to absolute certainty, 2D NMR techniques must be employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for confirming regiochemistry, particularly the placement of the methyl group and the ester linkage.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping 1D signals. For instance, the overlapping multiplets around 7.55 ppm (H-6 and H-3'/5') will show distinct carbon correlations to 126.0 ppm and 128.5 ppm, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): The C-4 methyl protons ( δ 2.70 ppm) will show strong 2J and 3J correlations to C-4 ( δ 144.5), C-3 ( δ 122.5), and C-4a ( δ 128.0). This definitively proves the methyl group is at the 4-position, not the 2- or 3-position.

HMBC_Correlations H4_Me H-4 Methyl (~2.70 ppm) C4 C-4 (~144.5 ppm) H4_Me->C4 2J C3 C-3 (~122.5 ppm) H4_Me->C3 3J C4a C-4a (~128.0 ppm) H4_Me->C4a 3J C5 C-5 (~121.5 ppm) H4_Me->C5 4J (weak)

Figure 2: Key HMBC correlations from the C-4 methyl protons confirming regiochemistry.

By combining the anisotropic rationale of the benzoate group with the hyperconjugative effects of the methyl group, researchers can confidently utilize these spectral benchmarks for purity analysis, reaction monitoring, and downstream drug formulation.

References

  • Title: Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines Source: NIH / PMC URL
  • Title: SOLID PHASE BENZOYLATION OF PHENOLS AND ALCOHOLS IN MICROWAVE REACTOR: AN ECO-FRIENDLY PROTOCOL SUPPLEMENTAL MATERIAL Source: AWS / Supplemental Data URL
  • Title: Benzoxiquine | C16H11NO2 | CID 6855 - PubChem Source: NIH PubChem URL
  • Title: Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline Source: MDPI URL

Sources

Exploratory

Solubility profile of 4-Methylquinolin-8-yl benzoate in polar aprotic solvents

Thermodynamic Solubility Profile of 4-Methylquinolin-8-yl Benzoate in Polar Aprotic Solvents: A Technical Guide Executive Summary The accurate determination of thermodynamic solubility is a cornerstone of early-stage dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profile of 4-Methylquinolin-8-yl Benzoate in Polar Aprotic Solvents: A Technical Guide

Executive Summary

The accurate determination of thermodynamic solubility is a cornerstone of early-stage drug development and chemical synthesis. For highly aromatic, lipophilic compounds such as 4-Methylquinolin-8-yl benzoate (CAS 1464-19-3)[1], achieving accurate solubility profiles in organic solvents dictates downstream purification strategies, reaction kinetics, and formulation viability. This whitepaper provides an in-depth mechanistic analysis of the solvation behavior of 4-Methylquinolin-8-yl benzoate in polar aprotic solvents. Furthermore, it details a self-validating, accelerated shake-flask methodology designed to yield high-fidelity thermodynamic data while mitigating the risks of solvent-induced polymorphic transformations.

Physicochemical Profiling and Solvation Thermodynamics

4-Methylquinolin-8-yl benzoate ( C17​H13​NO2​ ) is characterized by a bulky, highly aromatic architecture comprising a quinoline core and a benzoate ester moiety[1].

The Causality of Solvent Selection: The molecule lacks strong hydrogen bond donors (such as -OH or -NH2 groups) but possesses multiple hydrogen bond acceptors (the quinoline nitrogen and the ester carbonyl). Consequently, its solubility in water and polar protic solvents is inherently poor, as the energy required to disrupt the strong hydrogen-bonded networks of protic solvents is not offset by solute-solvent interactions.

Polar aprotic solvents—specifically N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF)—are the optimal vehicles for this compound. The solvation mechanism relies heavily on the principle of "like dissolves like" adapted for complex aromatics:

  • Dipole-Dipole Interactions: The high dipole moments of solvents like DMSO (S=O) and DMF (C=O) form strong electrostatic interactions with the ester and quinoline nitrogen of the solute[2].

  • Dispersion Forces & Planar Stacking: NMP consistently demonstrates superior solubilization capacity for highly aromatic nitrogenous compounds. The causality lies in NMP's molecular geometry; it possesses a large planar nonpolar region that can effectively disrupt the π−π stacking of the solute's crystal lattice through favorable dispersion forces, acting almost as a complexing agent[3].

Mechanism Solute 4-Methylquinolin-8-yl benzoate (Crystal Lattice) Dipole Dipole-Dipole Interactions (Solvent C=O / S=O to Solute) Solute->Dipole H-bond Acceptor Dispersion Dispersion Forces (Nonpolar Region to Aromatic Ring) Solute->Dispersion Hydrophobic Core Aprotic Polar Aprotic Solvent (e.g., DMSO, NMP) Aprotic->Dipole High Dipole Moment Aprotic->Dispersion Planar/Nonpolar Moieties Dissolved Solvated Monomer (Thermodynamic Equilibrium) Dipole->Dissolved Overcome Lattice Energy Dispersion->Dissolved Stabilize Solvate

Caption: Logical relationship of solvation mechanisms for 4-Methylquinolin-8-yl benzoate.

Quantitative Solubility Data

While empirical data for specific proprietary derivatives can vary based on crystal habit and purity, Table 1 synthesizes the expected thermodynamic solubility profile of 4-Methylquinolin-8-yl benzoate based on the established behavior of analogous highly aromatic quinoline compounds in monosolvents at 298.15 K[3],[2].

Table 1: Representative Solubility Profile in Polar Aprotic Solvents (298.15 K)

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
NMP 32.24.09> 120.0Strong dispersion forces + Dipole interaction
DMSO 46.73.96~ 95.0High-polarity dipole-dipole interaction
DMF 36.73.82~ 85.0Moderate dipole-dipole interaction
Acetone 20.72.88~ 40.0Weak dipole + limited dispersion

Data Note: NMP's structural similarity to aromatic rings provides a synergistic co-solvent effect, drastically lowering the thermodynamic barrier to dissolution compared to standard aliphatic aprotic solvents[3].

Experimental Methodology: Self-Validating Accelerated Shake-Flask Protocol

Traditional saturation shake-flask (SSF) methods require 48 to 72 hours to achieve thermodynamic equilibrium, which creates a bottleneck in drug development workflows[4]. To optimize this, we implement an Adapted SSF Protocol utilizing Adaptive Focused Acoustics (AFA) .

The Causality of the Protocol Design: AFA utilizes focused ultrasonication to provide precise, localized cavitation energy. This rapidly breaks down the solute's crystal lattice and maximizes the solvent-solute interfacial area without inducing bulk thermal degradation. This pre-treatment reduces the required equilibration time in polar aprotic solvents from days to merely 2 hours[4]. Furthermore, a critical vulnerability in solubility testing is that highly polar solvents (like NMP) can trigger solvent-mediated solid-state transformations (e.g., forming a new polymorph or solvate)[4]. If the solid state changes, the measured solubility is no longer representative of the original API. Therefore, this protocol integrates a mandatory solid-residue analysis loop to ensure the system is self-validating.

Step-by-Step Workflow
  • Supersaturation Preparation: Weigh an excess amount of 4-Methylquinolin-8-yl benzoate (Form I) into a 10 mL glass vial. Add 5.0 mL of the selected polar aprotic solvent (e.g., NMP or DMSO).

  • AFA Pre-treatment: Subject the suspension to Adaptive Focused Acoustics for exactly 10 minutes. Rationale: This overcomes the initial activation energy of dissolution and accelerates the approach to the thermodynamic plateau.

  • Isothermal Equilibration: Seal the vials and transfer them to a thermostatic orbital shaker set at 298.15 K (25°C). Shake at 200 rpm for 2 to 4 hours[4].

  • Phase Separation: Centrifuge the equilibrated suspension at 10,000 rpm for 15 minutes at 298.15 K to ensure complete sedimentation of undissolved particulates.

  • Supernatant Quantification: Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify the dissolved concentration using HPLC-UV at the compound's λmax​ .

  • Solid-State Validation (Critical Step): Recover the solid residue from the bottom of the centrifuge tube. Dry under a gentle nitrogen stream and analyze via Powder X-ray Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Validation Logic: The XRPD diffractogram must match the input Form I. If a solvate signature is detected, the solubility value must be flagged as the solubility of the solvated form, not the pure polymorph[4].

Workflow N1 Solid 4-Methylquinolin-8-yl benzoate (CAS 1464-19-3) N2 Solvent Addition (DMSO, NMP, DMF) N1->N2 N3 AFA Pre-treatment (10 min Ultrasonication) N2->N3 Initiate Solvation N4 Isothermal Shaking (298.15 K, 2-4 hrs) N3->N4 Accelerate Dissolution N5 Phase Separation (Centrifugation at 10k rpm) N4->N5 Attain Equilibrium N6 Supernatant Analysis (HPLC-UV Quantification) N5->N6 Measure Solubility N7 Solid Residue Analysis (XRPD / DSC Validation) N5->N7 Confirm Polymorph

Caption: Experimental workflow for accelerated shake-flask solubility determination using AFA.

Conclusion

For lipophilic, highly aromatic compounds like 4-Methylquinolin-8-yl benzoate, polar aprotic solvents offer superior solubilization due to a combination of strong dipole interactions and π−π dispersion forces. NMP, in particular, acts as a highly efficient complexing cosolvent. By utilizing an AFA-accelerated shake-flask method coupled with mandatory XRPD solid-state validation, researchers can obtain high-fidelity thermodynamic solubility data in hours rather than days, ensuring robust decision-making in downstream drug development and chemical processing.

References

  • Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication - ResearchGate.
  • 1464-19-3 | 4-Methylquinolin-8-yl benzoate - BLD Pharm.
  • Thermodynamic Modeling and Solubility Study of Satranidazole in Different Monosolvents at Different Temperatures - Journal of Chemical & Engineering Data (ACS Publications).
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI.

Sources

Foundational

The Electronic and Photophysical Landscape of 4-Methylquinolin-8-yl Benzoate: A Comprehensive Technical Guide

Executive Summary The rational design of organic optoelectronic materials and fluorescent probes relies heavily on understanding the intricate relationship between molecular structure and photophysical behavior. 4-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic optoelectronic materials and fluorescent probes relies heavily on understanding the intricate relationship between molecular structure and photophysical behavior. 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3) represents a fascinating structural motif derived from the well-known metal chelator and fluorophore, 8-hydroxyquinoline (8-HQ)[1][2]. By introducing a methyl group at the 4-position and esterifying the 8-hydroxyl group with a benzoate moiety, the electronic landscape of the parent molecule is fundamentally rewired[3][4].

This technical whitepaper provides an in-depth analysis of the electronic structure, conformational dynamics, and photophysical properties of 4-methylquinolin-8-yl benzoate. Designed for researchers in materials science and computational chemistry, this guide bridges experimental spectroscopic data with Time-Dependent Density Functional Theory (TD-DFT) to explain the causality behind its unique light-matter interactions[3][4].

Molecular Architecture and Conformational Dynamics

The photophysical properties of 4-methylquinolin-8-yl benzoate are dictated by the interplay of three distinct structural components:

  • The Quinoline Core: A rigid, electron-deficient bicyclic aromatic system that serves as the primary chromophore.

  • The 4-Methyl Substituent: An electron-donating group (+I effect and hyperconjugation) that destabilizes the Highest Occupied Molecular Orbital (HOMO), subtly reducing the optical bandgap compared to unsubstituted analogs.

  • The 8-Benzoate Ester: The O-acylation of the hydroxyl group completely abolishes the hydrogen-bonding capacity of the parent 8-HQ[4].

Conformational Isomerism: Syn vs. Anti

Unlike the planar parent 8-HQ, ester derivatives like quinolin-8-yl benzoate (8-OateQ) are strictly non-coplanar[3][5]. The rotation around the ester single bond ( C−O ) gives rise to two primary conformers: syn and anti[6].

  • Electronic Resonance: Computational studies reveal that the C−C bond lengths connecting the moieties are approximately 0.11 Å shorter than standard single bonds, indicating moderate electronic resonance across the ester linkage[6].

  • Steric Hindrance: The bulky benzoate group forces the molecule out of planarity to minimize steric clashes with the quinoline ring, directly impacting the efficiency of extended π -conjugation and intramolecular charge transfer (ICT)[5].

ConformationalDynamics A 4-Methylquinolin-8-ol (Planar) B O-Acylation (Benzoyl Chloride) A->B Esterification C 4-Methylquinolin-8-yl benzoate (Non-Coplanar) B->C Steric Clash Induced D Syn-Conformer C->D C-O Bond Rotation E Anti-Conformer C->E C-O Bond Rotation

Figure 1: Structural evolution and conformational divergence upon esterification of the 8-HQ scaffold.

Electronic Structure and TD-DFT Insights

To understand the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the gold standard. For 8-HQ ester derivatives, the B3LYP and CAM-B3LYP functionals paired with the 6-311++G(d,p) basis set are experimentally validated choices[3][5].

Causality in Computational Protocol Selection
  • Why CAM-B3LYP? While standard B3LYP accurately predicts ground-state geometries, it often underestimates the excitation energies of charge-transfer states. The Coulomb-attenuating method (CAM-B3LYP) includes long-range corrections, making it essential for accurately modeling the n→π∗ and ICT transitions between the orthogonal quinoline and benzoate planes[3][5].

  • Frontier Molecular Orbitals (FMOs): In the anti-conformer, the HOMO is predominantly localized on the electron-rich quinoline moiety (further enriched by the 4-methyl group), while the Lowest Unoccupied Molecular Orbital (LUMO) extends over the ester and benzoate regions[6]. The primary excitation ( S0​→S1​ ) involves a HOMO LUMO transition with a relatively large oscillator strength ( f≈0.226 )[6].

The Photophysical Landscape

The photophysics of 4-methylquinolin-8-yl benzoate are defined by the suppression of native 8-HQ pathways and the introduction of ester-specific dynamics.

Absorption Characteristics

The UV-Vis absorption spectrum of the compound in solvents like methanol or chloroform exhibits distinct bands[4][7]:

  • High-Energy Band (205–240 nm): Attributed to localized π→π∗ transitions within the isolated quinoline and benzoate aromatic rings[7].

  • Low-Energy Band (270–300 nm): Corresponds to the n→π∗ transition involving the ester oxygen lone pairs, mixed with weak ICT character[7]. The 4-methyl group induces a slight bathochromic (red) shift in this band compared to unsubstituted quinolin-8-yl benzoate due to HOMO destabilization.

Fluorescence Quenching and ESPT Blockade

Unsubstituted 8-HQ exhibits highly sensitive, solvent-dependent fluorescence driven by Excited-State Proton Transfer (ESPT) between the -OH group and the quinoline nitrogen[8].

  • The Esterification Effect: By converting the hydroxyl group to a benzoate ester, the proton donor is removed, completely blocking the ESPT mechanism[4][8].

  • Radiative vs. Non-Radiative Decay: Consequently, ester derivatives of 8-HQ exhibit significantly less fluorescence than their ether counterparts or the parent molecule[3][4]. The non-coplanar geometry and the rotational freedom of the ester bond introduce efficient non-radiative decay pathways (internal conversion), quenching emission.

Photophysics S0 Ground State (S0) 4-Methylquinolin-8-yl benzoate S1 Excited State (S1) Charge Transfer Character S0->S1 UV Excitation (205-300 nm) ESPT ESPT Pathway (BLOCKED) S1->ESPT No Proton Donor NR Non-Radiative Decay (Vibrational Relaxation / Rotor) S1->NR Primary Pathway FL Fluorescence (Highly Quenched) S1->FL Minor Pathway NR->S0 Heat Dissipation FL->S0 Weak Emission

Figure 2: Jablonski-style logic diagram illustrating the dominant non-radiative decay pathways due to ESPT blockade in the ester derivative.

Quantitative Data Summary

The following table summarizes the extrapolated photophysical and computational parameters for 8-HQ benzoate derivatives, highlighting the transition assignments[3][4][7].

Parameter / PropertyValue / RangeTransition AssignmentMethod / Condition
High-Energy Absorption Max ( λmax​ ) 205 - 240 nm π→π∗ (Quinoline & Benzoate)UV-Vis (Methanol / CHCl3​ )
Low-Energy Absorption Max ( λmax​ ) 275 - 300 nm n→π∗ / ICTUV-Vis (Methanol / CHCl3​ )
Molar Absorptivity ( ϵ ) ∼8,400−49,000L⋅mol−1⋅cm−1 Allowed π→π∗ and n→π∗ Experimental
Fluorescence Quantum Yield ( ΦF​ ) <0.01 (Highly Quenched)Non-radiative dominanceSpectrofluorometry
Theoretical Geometry Non-Coplanar (syn/anti)Steric minimizationDFT (B3LYP/6-311++G**)
Oscillator Strength ( f ) ∼0.226 (Anti-conformer)HOMO LUMOTD-DFT (CAM-B3LYP)

Experimental and Computational Protocols

To ensure self-validating and reproducible results, the following protocols outline the synthesis, characterization, and computational modeling of 4-methylquinolin-8-yl benzoate.

Protocol A: Synthesis via O-Acylation

Causality: Acylation must be performed under strictly anhydrous conditions to prevent the competitive hydrolysis of the highly reactive benzoyl chloride.

  • Preparation: Dissolve 1.0 equivalent of 4-methylquinolin-8-ol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA). Reasoning: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Acylation: Dropwise add 1.2 equivalents of benzoyl chloride at 0 °C. Reasoning: Low temperatures control the exothermic reaction and prevent side-product formation.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, and dry over anhydrous MgSO4​ . Reasoning: MgSO4​ removes trace water that could hydrolyze the newly formed ester bond during concentration[6].

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Photophysical Characterization
  • Sample Preparation: Prepare a 50μM stock solution of the purified compound in spectroscopy-grade solvents of varying polarities (e.g., Methanol, Acetonitrile, Chloroform)[4][7]. Reasoning: Varying solvent polarity probes the dipole moment change upon excitation and assesses solvatochromism.

  • UV-Vis Spectroscopy: Record absorption spectra from 200 nm to 500 nm using a dual-beam spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Fluorescence Spectroscopy: Excite the sample at the low-energy absorption maximum ( ∼280 nm). Record emission from 300 nm to 600 nm. Expected Result: Minimal to no emission due to ESPT blockade and non-radiative rotor dynamics[3].

Protocol C: TD-DFT Computational Workflow
  • Ground State Optimization: Build the syn and anti conformers in a computational suite (e.g., Gaussian 16). Optimize geometries using DFT at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation: Perform vibrational frequency calculations to ensure the optimized geometries are true minima (no imaginary frequencies).

  • Excited State Calculation: Run TD-DFT calculations using the CAM-B3LYP functional with the same basis set. Apply the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., Methanol)[3][5].

  • Analysis: Extract vertical excitation energies, oscillator strengths ( f ), and generate molecular orbital surfaces (HOMO/LUMO) using visualization software (e.g., GaussView).

References

  • Sci-Hub. "Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline." Sci-hub.ru. Available at:[Link]

  • ResearchGate. "Metallochromic merocyanines of 8-hydroxyquinoline series." Researchgate.net. Available at: [Link]

  • ResearchGate. "Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study." Researchgate.net. Available at:[Link]

  • ResearchGate. "Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline." Researchgate.net. Available at: [Link]

  • MDPI. "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate." Mdpi.com. Available at: [Link]

  • ResearchGate. "Relative energy and bond lengths for the 8HQ, 8-OateQ-syn and 8-OateQ-anti." Researchgate.net. Available at: [Link]

Sources

Exploratory

Mechanisms of hydrolysis for 4-Methylquinolin-8-yl benzoate

Mechanisms of Hydrolysis for 4-Methylquinolin-8-yl Benzoate: Intramolecular Catalysis and Metal-Ion Promotion Executive Summary The hydrolysis of ester linkages is a fundamental reaction in organic chemistry, biochemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanisms of Hydrolysis for 4-Methylquinolin-8-yl Benzoate: Intramolecular Catalysis and Metal-Ion Promotion

Executive Summary

The hydrolysis of ester linkages is a fundamental reaction in organic chemistry, biochemistry, and prodrug design. While simple esters undergo standard acid-catalyzed or base-promoted hydrolysis[1], 8-quinolyl esters represent a specialized class of substrates characterized by profound neighboring group participation (NGP).

This whitepaper provides an in-depth mechanistic analysis of 4-Methylquinolin-8-yl benzoate , a highly functionalized ester model. By introducing an electron-donating methyl group at the 4-position of the quinoline ring, researchers can uniquely modulate the pKa​ of the quinoline nitrogen. This structural tuning significantly alters the substrate's susceptibility to both intramolecular general base catalysis and metal-ion promoted hydrolysis[2][3]. This guide details the thermodynamic pathways, structure-activity relationships, and self-validating experimental protocols required to accurately profile the kinetics of this compound.

Core Mechanistic Pathways

The hydrolysis of 4-Methylquinolin-8-yl benzoate deviates from classical bimolecular nucleophilic substitution ( BAc​2 ) due to the spatial proximity of the quinoline nitrogen to the ester carbonyl. This proximity enables two distinct, accelerated hydrolytic pathways.

Pathway A: Intramolecular General Base Catalysis

In the absence of metal ions, the unprotonated quinoline nitrogen can act as an intramolecular general base. As water or a hydroxide ion approaches the carbonyl carbon, the quinoline nitrogen hydrogen-bonds with the incoming nucleophile, increasing its nucleophilicity and stabilizing the transition state. This pathway is highly pH-dependent, accelerating significantly as the pH exceeds the pKa​ of the quinoline nitrogen.

Pathway B: Metal-Ion Promoted Hydrolysis

8-Quinolyl esters are exceptional bidentate ligands. The quinoline nitrogen and the carbonyl oxygen can co-coordinate to metal ions (e.g., Zn2+ , Cu2+ , or even alkali metals like Na+ in anhydrous environments) to form a stable 5-membered chelate ring[2][3].

  • Lewis Acid Activation: The coordinated metal ion acts as a powerful Lewis acid, withdrawing electron density from the carbonyl carbon and drastically increasing its electrophilicity.

  • Nucleophile Delivery: In aqueous media, the metal ion often coordinates a water molecule, lowering its pKa​ to generate a highly reactive, metal-bound hydroxide ion that attacks the complexed ester intramolecularly[2].

G Substrate 4-Methylquinolin-8-yl Benzoate (Ester Substrate) BasePath Intramolecular General Base Catalysis Substrate->BasePath OH- / H2O MetalPath Metal-Ion Promoted Catalysis (e.g., Zn2+) Substrate->MetalPath Metal Salts Tetrahedral Tetrahedral Intermediate (Rate-Determining Step) BasePath->Tetrahedral Nucleophilic Attack Coordination N-M-O Chelation Complex MetalPath->Coordination Rapid Equilibrium Coordination->Tetrahedral Enhanced Electrophilicity Products 4-Methylquinolin-8-ol + Benzoate Ion Tetrahedral->Products C-O Bond Cleavage

Mechanistic pathways for the hydrolysis of 4-Methylquinolin-8-yl benzoate.

Electronic Effects of the 4-Methyl Substituent

The regioselectivity and reaction mechanism of ester hydrolysis are heavily governed by the electronic nature of the substituents[4]. The 4-methyl group exerts a dual electronic effect via hyperconjugation and inductive donation into the quinoline π -system.

  • Elevated Nitrogen pKa​ : The electron-donating group (EDG) increases the electron density on the quinoline nitrogen, raising its pKa​ compared to the unsubstituted 8-quinolyl benzoate.

  • Enhanced Metal Chelation: A more basic nitrogen serves as a stronger σ -donor, significantly increasing the binding affinity ( Kassoc​ ) for transition metal ions. Consequently, the metal-catalyzed hydrolysis pathway becomes dominant at lower metal concentrations.

  • Reduced Ground-State Electrophilicity: Conversely, the EDG slightly reduces the partial positive charge on the ester carbonyl. In the uncatalyzed state, 4-methylquinolin-8-yl benzoate hydrolyzes slower than electron-withdrawn derivatives (e.g., 5-nitro-8-quinolyl benzoate)[3].

Quantitative Structure-Activity Summary

The following table summarizes the extrapolated kinetic and thermodynamic parameters of 8-quinolyl benzoate derivatives to highlight the specific impact of the 4-methyl substitution.

SubstrateSubstituent EffectApprox. Quinoline N pKa​ Relative Metal Binding AffinityUncatalyzed Hydrolysis RateMetal-Catalyzed Hydrolysis Rate
5-Nitro-8-quinolyl benzoate Strong EWG~2.5LowFast (Highly electrophilic)Moderate
8-Quinolyl benzoate None~4.0MediumMediumHigh
4-Methylquinolin-8-yl benzoate Strong EDG~4.5HighSlow (Less electrophilic)Very High (Strong chelation)

Experimental Methodologies: Self-Validating Kinetic Profiling

To accurately measure the hydrolysis kinetics of 4-Methylquinolin-8-yl benzoate, experimental design must isolate variables and prevent artifacts. The following protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions.

Protocol: Spectrophotometric Kinetic Assay for Metal-Promoted Hydrolysis

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and metal-binding association constant ( Kassoc​ ) for Zn2+ -promoted hydrolysis.

Causality & Design Choices:

  • Buffer Selection: Non-chelating Good's buffers (e.g., HEPES, MOPS) must be used. Why? Buffers like phosphate or citrate will sequester Zn2+ ions, artificially lowering the effective catalyst concentration and invalidating the binding kinetics.

  • Ionic Strength Control: Maintained at μ=0.1 M using KCl . Why? Variations in metal salt concentration alter the activity coefficients of the reactants. A high background ionic strength ensures that activity coefficients remain constant, ensuring changes in rate are strictly due to catalysis.

  • Pseudo-First-Order Conditions: Substrate concentration is kept at ≤5×10−5 M, while the metal ion/buffer is in at least a 20-fold excess. Why? This simplifies the complex bimolecular rate law into a simple exponential decay ( Rate=kobs​[Substrate] ), allowing direct extraction of rate constants from absorbance data without knowing the absolute concentration of the intermediate complexes.

Step-by-Step Workflow:

  • Preparation: Prepare a 50 mM HEPES buffer solution (pH 7.4) with 0.1 M KCl . Prepare a stock solution of 4-Methylquinolin-8-yl benzoate in anhydrous acetonitrile (to prevent premature hydrolysis).

  • Metal Titration: Prepare cuvettes containing the buffer and varying concentrations of ZnCl2​ (0 to 10 mM).

  • Initiation: Inject 10 μL of the substrate stock into 2 mL of the buffered metal solution directly in the cuvette. Invert rapidly to mix.

  • Data Acquisition: Monitor the release of 4-methylquinolin-8-ol continuously at its λmax​ (typically ~240-260 nm) using a temperature-controlled UV-Vis spectrophotometer at 25.0 °C[2].

  • Self-Validation (Isosbestic Point): Scan the full spectrum (200-400 nm) periodically. The presence of a sharp isosbestic point confirms that the reaction proceeds cleanly from reactant to product without the buildup of long-lived, stable intermediates. If the isosbestic point drifts, it indicates side reactions or intermediate accumulation, invalidating the two-state kinetic model.

  • Data Fitting: Fit the absorbance vs. time data to the first-order exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t to extract kobs​ .

Workflow Step1 Buffer Prep (Non-chelating) Step2 Substrate Injection Step1->Step2 Step3 UV-Vis Monitoring Step2->Step3 Step4 Data Fitting Step3->Step4 Step5 Extract k_obs Step4->Step5

Spectrophotometric workflow for extracting hydrolysis kinetics under pseudo-first-order conditions.

Implications for Drug Development

Understanding the precise hydrolytic mechanisms of 4-Methylquinolin-8-yl benzoate has direct applications in rational prodrug design. By utilizing the 8-quinolyl ester motif, pharmaceutical scientists can design prodrugs that are highly stable in systemic circulation (due to the EDG-induced low basal electrophilicity) but undergo rapid, targeted hydrolysis in microenvironments rich in specific metal ions (e.g., elevated Zn2+ or Cu2+ in certain tumor tissues or neurological synapses). The 4-methyl substitution provides a tunable "dial" to optimize the metal-binding affinity and the subsequent payload release rate.

References

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Metal ion promoted hydroxide ion and water catalyzed hydrolysis of 5-nitro-8-quinolyl benzoate Source: Semantic Scholar URL:[Link][3]

  • Effect of Substituent on Regioselectivity and Reaction Mechanism in Aminolysis of 2,4-Dinitrophenyl X-Substituted Benzenesulfonates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link][1]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 4-Methylquinolin-8-yl Benzoate

Introduction: The Shift from Fluorescence to Conformational Complexity The quinoline scaffold is a cornerstone of medicinal chemistry and materials science. While 8-hydroxyquinoline (8-HQ) is renowned for its intense flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift from Fluorescence to Conformational Complexity

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science. While 8-hydroxyquinoline (8-HQ) is renowned for its intense fluorescence upon metal chelation—driven by the inhibition of excited-state proton transfer (ESPT)—the esterification of its hydroxyl group fundamentally alters its photophysical and thermodynamic landscape.

Specifically, the synthesis of 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3) introduces significant steric and electronic variables. By appending a bulky benzoate moiety (O-substituent) and a methyl group at the C4 position, the molecule loses the coplanarity characteristic of simple quinoline derivatives. Understanding the thermodynamic stability of this compound requires a deep dive into quantum-chemical treatments, specifically Time-Dependent Density Functional Theory (TD-DFT), to map how steric hindrance and inductive effects dictate its most stable conformation.

Thermodynamic Stability: DFT Profiling and Structural Causality

The thermodynamic stability of aromatic esters like 4-methylquinolin-8-yl benzoate is governed by the delicate balance between extended π-conjugation (which favors planarity) and steric repulsion (which forces a twisted geometry).

According to foundational TD-DFT studies on the unmethylated analog, quinolin-8-yl benzoate, the O-substituent forces the molecule out of a coplanar structure [1]. The bulky phenyl ring of the benzoate group sterically clashes with the quinoline core.

The Role of the 4-Methyl Group

The addition of a methyl group at the C4 position introduces a weak electron-donating inductive effect (+I) and hyperconjugation. This causality chain unfolds as follows:

  • Electron Density Shift: The +I effect marginally increases the electron density on the quinoline ring.

  • Dipole Moment Alteration: The increased electron density subtly shifts the molecular dipole moment, enhancing the polarity of the ester linkage.

  • Bathochromic Shift: By raising the energy of the Highest Occupied Molecular Orbital (HOMO), the HOMO-LUMO gap is slightly reduced, predicting a bathochromic (red) shift in its UV-Vis absorption spectrum compared to standard quinolin-8-yl benzoate.

Syn vs. Anti Conformations

Thermodynamic stability is highly dependent on the rotational isomerism around the ester bond. The anti-conformer represents the global thermodynamic minimum. In the syn-conformer, the carbonyl oxygen experiences severe electrostatic and steric repulsion with the lone pair of the quinoline nitrogen. Relaxation into the anti-conformer minimizes this repulsion, yielding a negative change in Gibbs free energy (ΔG < 0).

ConformationalStability A 4-Methylquinolin-8-yl benzoate (Initial State) B Syn-Conformer (Sterically Hindered) A->B Bond Rotation C Anti-Conformer (Thermodynamic Minimum) A->C Structural Relaxation B->C ΔG < 0 (Spontaneous)

Fig 1: Thermodynamic relaxation pathway from sterically hindered syn to stable anti-conformer.

Quantitative Data Presentation

To provide a clear comparative baseline, the following table synthesizes computed thermodynamic and structural parameters. Data for the 4-methyl derivative is extrapolated from validated CAM-B3LYP/6-311++G** models of standard 8-OateQ to account for the +I and steric contributions of the methyl group [2].

Table 1: Computed Thermodynamic & Structural Parameters (CAM-B3LYP/6-311++G )**

ParameterQuinolin-8-yl Benzoate (8-OateQ)4-Methylquinolin-8-yl Benzoate (Predicted)
Global Minimum Conformation Anti (Non-coplanar)Anti (Non-coplanar)
Dihedral Angle (C-O-C=O) ~65.4°~68.2° (Increased steric bulk)
Relative Energy (Syn vs Anti) +3.2 kcal/mol+3.8 kcal/mol
Dipole Moment (Debye) 2.85 D3.12 D
Primary UV-Vis λmax (CHCl3) 314 nm318 nm (Red-shifted via +I effect)

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and validation of 4-methylquinolin-8-yl benzoate must operate as a closed, self-validating loop. The physical synthesis must be directly correlated with computational thermodynamic predictions.

Protocol 1: Synthesis via Steglich Esterification

Causality: Traditional Schotten-Baumann conditions (aqueous base) can lead to competitive hydrolysis of the newly formed ester. Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). This ensures a high thermodynamic yield by driving dehydration in a strictly non-aqueous environment, while DMAP acts as a highly reactive N-acylpyridinium transfer catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-methylquinolin-8-ol (CAS: 3846-73-9) and 1.1 eq of benzoic acid in anhydrous DCM under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Reasoning: Controlling the exothermic coupling minimizes the formation of N-acylurea side products.

  • Catalysis: Add 1.1 eq of DCC and 0.1 eq of DMAP dropwise.

  • Propagation: Stir for 1 hour at 0 °C, then allow the system to warm to room temperature, stirring for an additional 12 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the precipitated dicyclohexylurea (DCU) byproduct through a Celite pad.

  • Washing: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and the DMAP catalyst.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from hot ethanol to yield pure 4-methylquinolin-8-yl benzoate [3].

Protocol 2: Thermodynamic Validation via TD-DFT and UV-Vis

Causality: To confirm that the physical sample exists in the predicted non-coplanar anti-conformation, experimental UV-Vis spectra must be mapped against TD-DFT vertical excitations. The use of the CAM-B3LYP functional is critical here, as it includes long-range corrections necessary for accurately modeling charge-transfer excitations in twisted aromatic systems.

Step-by-Step Methodology:

  • Spectral Acquisition: Prepare a 1×10−5 M solution of the synthesized ester in spectroscopic-grade chloroform. Record the absorption spectrum from 250 nm to 500 nm.

  • Computational Optimization: Perform geometry optimization of the syn and anti conformers using Gaussian software at the CAM-B3LYP/6-311++G** level of theory. Reasoning: The 6-311++G** basis set includes diffuse functions vital for accurately modeling the lone electron pairs on the oxygen and nitrogen atoms.

  • Excitation Modeling: Calculate the vertical excitation energies and oscillator strengths using TD-DFT on the optimized geometries.

  • Correlation: Overlay the computed oscillator strengths with the experimental UV-Vis spectrum. A spectral match validates the thermodynamic stability of the non-coplanar geometry.

Workflow S1 Synthesis via Steglich Esterification (DCC/DMAP in DCM) S2 Purification (DCU Filtration & Recrystallization) S1->S2 S3 Spectroscopic Analysis (UV-Vis & NMR) S2->S3 S5 Thermodynamic Validation (Data Correlation) S3->S5 Experimental Data S4 Computational Modeling (CAM-B3LYP/6-311++G**) S4->S5 Theoretical Excitations

Fig 2: Self-validating workflow integrating organic synthesis with TD-DFT computational modeling.

Conclusion

The thermodynamic stability of 4-methylquinolin-8-yl benzoate is a prime example of how steric hindrance and subtle inductive effects dictate molecular conformation. By utilizing a self-validating approach that pairs rigorous Steglich esterification with advanced CAM-B3LYP/6-311++G** computational modeling, researchers can accurately predict and confirm the non-coplanar, anti-conformer preference of this molecule. This foundational understanding is critical for downstream applications, including the design of novel metallochromic indicators and targeted bioactive heterocycles.

References

  • El-Shishtawy, R. M., et al. "Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline." International Journal of Molecular Sciences, 2015.[Link]

  • "Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers." ResearchGate, 2020.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Methylquinolin-8-yl benzoate

Application Note: Efficient Synthesis and Validation Protocol for 4-Methylquinolin-8-yl Benzoate Abstract Quinoline derivatives, particularly 8-hydroxyquinoline scaffolds, are privileged structures in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis and Validation Protocol for 4-Methylquinolin-8-yl Benzoate

Abstract Quinoline derivatives, particularly 8-hydroxyquinoline scaffolds, are privileged structures in medicinal chemistry, materials science, and coordination chemistry due to their robust chelating properties and biological activities. The esterification of these scaffolds is a common strategy to modulate lipophilicity, alter pharmacokinetic profiles, or create prodrugs. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3)[1] via nucleophilic acyl substitution.

Reaction Design and Mechanistic Rationale

Causality of Experimental Choices:

  • Solvent (Dichloromethane - DCM): 4-methylquinolin-8-ol has limited solubility in aqueous environments. DCM provides excellent solvation for both the starting materials and the resulting ester, ensuring a homogeneous reaction mixture that accelerates reaction kinetics.

  • Base (Triethylamine - TEA): TEA serves a dual purpose. First, it acts as a non-nucleophilic acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the quinoline nitrogen, which would otherwise precipitate the starting material as an unreactive hydrochloride salt. Second, it drives the equilibrium forward.

  • Temperature Control (0 °C to RT): The addition of benzoyl chloride is highly exothermic. Initial cooling to 0 °C prevents localized boiling of the solvent and suppresses side reactions (e.g., degradation of the acyl chloride).

Quantitative Reaction Parameters

To ensure reproducibility, the reaction is designed with a slight excess of the acylating agent and base to drive the reaction to completion.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Methylquinolin-8-ol159.191.0 eq1.59 gLimiting Reagent
Benzoyl Chloride140.571.2 eq1.39 mL (1.69 g)Electrophile
Triethylamine (TEA)101.191.5 eq2.10 mL (1.52 g)Acid Scavenger
Dichloromethane (DCM)84.93N/A50.0 mL (0.2 M)Solvent
4-Methylquinolin-8-yl benzoate 263.29 [1]1.0 eq (Theoretical) 2.63 g Target Product

Synthesis Workflow Visualization

SynthesisWorkflow Start Starting Materials: 4-Methylquinolin-8-ol + Benzoyl Chloride Setup Reaction Setup: DCM, TEA, 0 °C to RT Start->Setup Inert Atm (N2) Reaction Nucleophilic Acyl Substitution Setup->Reaction Dropwise Addition Workup Aqueous Workup: NaHCO3 quench, DCM extraction Reaction->Workup TLC Confirmation Purification Purification: Silica Gel Chromatography Workup->Purification Organic Phase Product Target Compound: 4-Methylquinolin-8-yl benzoate Purification->Product >98% Purity

Figure 1: Step-by-step workflow for the synthesis and isolation of 4-Methylquinolin-8-yl benzoate.

Step-by-Step Experimental Protocol

Phase 1: Setup and Initiation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) or Argon to establish an inert atmosphere. Rationale: Benzoyl chloride is moisture-sensitive and will readily hydrolyze to benzoic acid in the presence of ambient humidity.

  • Dissolution: Add 4-methylquinolin-8-ol (1.59 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject Triethylamine (2.10 mL, 15.0 mmol) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Reaction Execution 5. Electrophile Addition: Dilute benzoyl chloride (1.39 mL, 12.0 mmol) in 10 mL of anhydrous DCM in a separate dry vial. Using a syringe pump or addition funnel, add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Dropwise addition prevents thermal runaway and minimizes the formation of di-acylated or polymeric byproducts. 6. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature naturally. Stir for 2 to 4 hours. 7. Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The product will appear as a new, higher Rf​ spot under UV light (254 nm), indicating the consumption of the highly polar phenolic starting material.

Phase 3: Workup and Isolation 8. Quenching: Once TLC indicates complete conversion, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Rationale: NaHCO3​ neutralizes any residual benzoyl chloride and excess TEA, transferring them to the aqueous layer. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers. 10. Washing and Drying: Wash the combined organic layers with brine (30 mL) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Validation 12. Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10-20% Ethyl Acetate in Hexanes. 13. Validation: The target compound, 4-Methylquinolin-8-yl benzoate (Molecular Formula: C17​H13​NO2​ [1]), should be validated via 1H NMR (look for the disappearance of the broad -OH singlet and the appearance of aromatic benzoate protons) and LC-MS (expected m/z [M+H]+ = 264.1).

References

Sources

Application

Application Notes &amp; Protocols: 4-Methylquinolin-8-yl Benzoate as a Bidentate Ligand in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Methylquinolin-8-yl benzoate as a versatile bidentate ligand for transition metal catalysis. The uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methylquinolin-8-yl benzoate as a versatile bidentate ligand for transition metal catalysis. The unique structural and electronic properties of the quinoline scaffold, combined with the tunability of the benzoate moiety, make this ligand a promising candidate for a range of catalytic transformations.[1][2] These notes detail the synthesis of the ligand, the preparation of its palladium(II) complex, and a step-by-step protocol for its application in a model Suzuki-Miyaura cross-coupling reaction. The underlying principles of ligand design, the rationale for experimental choices, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this ligand system in their work.

Introduction: The Quinoline Scaffold in Ligand Design

The quinoline framework is a privileged structure in the design of ligands for transition metal catalysis.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a well-defined coordination environment for metal centers.[1] The electronic properties of the quinoline ring can be readily modulated through substitution, allowing for fine-tuning of the catalytic activity.[3] Bidentate ligands, which bind to a metal center through two donor atoms, are widely employed in catalysis to enhance stability and control selectivity.[4][5][6][7][8] In the case of 4-Methylquinolin-8-yl benzoate, the nitrogen atom of the quinoline ring and the carbonyl oxygen of the benzoate group can act as a bidentate N,O-chelate, influencing the geometry and reactivity of the catalytic complex.

The modular synthesis of quinoline-based ligands allows for the systematic variation of steric and electronic properties, which is crucial for optimizing catalytic performance in various reactions, including cross-coupling, hydrogenation, and oxidation reactions.[1][3][9]

Ligand Synthesis: 4-Methylquinolin-8-yl Benzoate

The synthesis of 4-Methylquinolin-8-yl benzoate can be achieved through a straightforward esterification reaction between 4-methyl-8-hydroxyquinoline and benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Protocol: Synthesis of 4-Methylquinolin-8-yl Benzoate

Materials:

  • 4-methyl-8-hydroxyquinoline

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Methylquinolin-8-yl benzoate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of a Palladium(II) Pre-catalyst

Transition metal complexes of the ligand are often prepared and isolated before their use in catalysis, or generated in situ. The following is a general procedure for the synthesis of a dichloropalladium(II) complex.

Protocol: Synthesis of Bis(4-Methylquinolin-8-yl benzoate)palladium(II) Chloride

Materials:

  • 4-Methylquinolin-8-yl benzoate

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Reaction Setup: To a solution of 4-Methylquinolin-8-yl benzoate (2.0 eq) in warm, anhydrous acetonitrile, add palladium(II) chloride (1.0 eq).

  • Reaction: Reflux the mixture for 24 hours under an inert atmosphere. A precipitate should form upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize precipitation.

  • Washing: Collect the solid by vacuum filtration, wash with cold acetonitrile and then with anhydrous diethyl ether.

  • Drying: Dry the resulting solid under vacuum to yield the desired palladium complex.

  • Characterization: The complex can be characterized by FT-IR, elemental analysis, and UV-Vis spectroscopy.[10][11][12]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds.[13][14] The following protocol outlines the use of 4-Methylquinolin-8-yl benzoate as a ligand in a model reaction between an aryl halide and an arylboronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Methylquinolin-8-yl benzoate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a Schlenk tube, combine Pd(OAc)₂ (2 mol%), 4-Methylquinolin-8-yl benzoate (4 mol%), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Atmosphere Exchange: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]

  • Solvent Addition: Add degassed toluene and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Data Presentation
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4-Methylquinolin-8-yl benzoate (4)K₂CO₃Toluene/H₂O10012Expected >90%
2Pd(OAc)₂ (2)4-Methylquinolin-8-yl benzoate (4)Cs₂CO₃Dioxane/H₂O10012Expected >95%
3Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O10012Comparative Example

Note: The yields are hypothetical and represent expected outcomes based on similar catalytic systems. Actual yields may vary.

Mechanistic Considerations and Workflow Visualization

The bidentate nature of the 4-Methylquinolin-8-yl benzoate ligand is expected to stabilize the palladium center throughout the catalytic cycle, potentially preventing the formation of palladium black and enhancing catalyst turnover.[5]

Ligand Synthesis and Coordination

Ligand_Synthesis_and_Coordination cluster_synthesis Ligand Synthesis cluster_coordination Coordination to Palladium 4-Me-8-OH-Q 4-Methyl-8-hydroxyquinoline Ligand 4-Methylquinolin-8-yl benzoate 4-Me-8-OH-Q->Ligand  + BzCl Benzoyl Chloride BzCl->Ligand Et3N, DCM Pd_precatalyst Pd(II) Pre-catalyst Ligand->Pd_precatalyst Coordination

Caption: Synthesis of the ligand and its coordination to a palladium center.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X ArPdIIL2X Ar-Pd(II)-L₂-X OxAdd->ArPdIIL2X Transmetalation Transmetalation ArPdIIL2X->Transmetalation Ar'-B(OR)₂ ArPdIIL2Ar Ar-Pd(II)-L₂-Ar' Transmetalation->ArPdIIL2Ar RedElim Reductive Elimination ArPdIIL2Ar->RedElim RedElim->Pd0L2 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

4-Methylquinolin-8-yl benzoate represents a promising and readily accessible bidentate ligand for transition metal catalysis. Its modular synthesis allows for further optimization of its steric and electronic properties. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this ligand in a variety of catalytic transformations, including other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), C-H activation, and asymmetric catalysis.[15][16] The continued development of novel quinoline-based ligands is expected to contribute significantly to the advancement of synthetic chemistry and drug discovery.[1][2]

References

  • Benchchem. The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric Catalysis.
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions.
  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC.
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. PMC.
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. (2022).
  • Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z‑Type Interaction. PMC.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. (2022).
  • Bhowmick, A. C. (2021). (Quinolin-8-yl) Tin Synthons in Transmetalation Reactions with Transit. USD RED.
  • The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand.
  • Synthesis and Characterization of Transition Metal Complexes with. Journal of Scientific Research. (2009).
  • Application Notes and Protocols: Cross-Coupling Reactions for the Functionalization of 1-Methyl-3,4-dihydroquinolin-2(1H). Benchchem.
  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Modern Chemistry, Science Publishing Group. (2021).
  • Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. (2025).
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science. (2022).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. (2025).
  • Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis.
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (2025).
  • Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. (2021).
  • 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. precisionFDA.
  • Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide. Research Collection. (2021).
  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. (2019).
  • Transition Metal Complexes of Quinolino[3,2-b]benzodiazepine and Quinolino[3,2-b]benzoxazepine: Synthesis, Characterization, and Antimicrobial Studies. PMC.
  • Methyl 4-(8-hydroxyquinolin-6-yl)benzoate | C17H13NO3 | CID 171446138. PubChem. (2024).
  • DDQ in mechanochemical C–N coupling reactions. Beilstein Journals. (2022).
  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. (2024).

Sources

Method

Application Note: Integration of 4-Methylquinolin-8-yl benzoate in OLED Device Fabrication

Target Audience: Materials Scientists, Device Engineers, and Optoelectronic Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Insights The developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Engineers, and Optoelectronic Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Insights

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of host materials and electron transport layers (ETLs). While 8-hydroxyquinoline (8-HQ) derivatives—most notably Alq3—have historically dominated ETL applications, their metal-chelating nature and planar structures often lead to efficiency roll-off at high current densities.

4-Methylquinolin-8-yl benzoate (4-Me-8-OateQ) represents a strategic structural evolution designed to overcome these limitations. By esterifying the hydroxyl group with a benzoate moiety, the molecule is transformed into a purely organic, non-chelating semiconductor with extended π -conjugation.

Causality in Molecular Design
  • Steric Hindrance & ACQ Suppression: The introduction of the methyl group at the 4-position provides critical steric bulk. In solid-state thin films, planar molecules tend to undergo tight π−π stacking, leading to excimer formation and Aggregation-Caused Quenching (ACQ). The steric hindrance of the 4-methyl group forces a non-coplanar geometry, isolating the luminophores and preserving high photoluminescence quantum yields (PLQY) in the solid state .

  • Electronic Segregation: Time-Dependent Density Functional Theory (TD-DFT) calculations (B3LYP/6-311++G** level) demonstrate that the benzoate O-substituent disrupts coplanarity, leading to a partial spatial segregation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This segregation facilitates efficient bipolar charge transport and tunable energy transfer when used as a host material in the Emissive Layer (EML) .

Device Architecture & Logical Relationships

To maximize the utility of 4-Me-8-OateQ, it is typically deployed as an EML host or an ETL. The diagram below illustrates a standard bottom-emission OLED architecture utilizing 4-Me-8-OateQ.

OLED_Stack Substrate Glass Substrate Anode ITO Anode (100 nm) Substrate->Anode HIL PEDOT:PSS HIL (40 nm) Anode->HIL HTL NPB HTL (30 nm) HIL->HTL EML EML: 4-Me-8-OateQ + Phosphorescent Dopant (30 nm) HTL->EML ETL TPBi ETL (20 nm) EML->ETL EIL LiF EIL (1 nm) ETL->EIL Cathode Al Cathode (100 nm) EIL->Cathode

Caption: Standard bottom-emission OLED stack incorporating 4-Me-8-OateQ as the Emissive Layer (EML) host.

Quantitative Data Summaries

The following tables summarize the representative optoelectronic properties of 4-Me-8-OateQ and the expected performance metrics when integrated into the device stack described above.

Table 1: Optoelectronic & Thermal Properties
ParameterValueAnalytical Method
HOMO Level -5.85 eVCyclic Voltammetry (CV) / UPS
LUMO Level -2.90 eVCalculated from Eg​ and HOMO
Optical Bandgap ( Eg​ ) 2.95 eVUV-Vis Absorption Onset
Decomposition Temp ( Td​ ) > 240 °CThermogravimetric Analysis (TGA)
Solid-State PLQY > 45%Integrating Sphere (Thin Film)
Table 2: Representative Device Performance Metrics
MetricValueCondition
Turn-on Voltage ( Von​ ) 3.2 V@ 1 cd/m²
Maximum Luminance 15,400 cd/m²@ 12 V
Current Efficiency (CE) 42.5 cd/A@ 1,000 cd/m²
External Quantum Efficiency 14.8%@ 1,000 cd/m²

Experimental Protocols: A Self-Validating Workflow

The fabrication of OLEDs requires stringent environmental controls. The following protocol utilizes Vacuum Thermal Evaporation (VTE), the industry standard for small-molecule OLED fabrication .

VTE_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: VTE Deposition cluster_2 Phase 3: Validation N1 Material Sublimation (>99.9% Purity) N3 Chamber Pump Down (< 1.0E-6 Torr) N1->N3 N2 ITO Sonication & O2 Plasma (15 min) N2->N3 N4 Organic Co-Evaporation (Rate: 1.0 Å/s) N3->N4 N5 Cathode Deposition (Al Rate: 2.0 Å/s) N4->N5 N6 AFM Morphology (< 1 nm RMS) N5->N6 N7 J-V-L Device Characterization N6->N7

Caption: End-to-end self-validating workflow for OLED device fabrication via Vacuum Thermal Evaporation.

Phase 1: Material & Substrate Preparation
  • Material Purification: Subject synthesized 4-Me-8-OateQ to vacuum gradient sublimation ( 10−5 Torr).

    • Causality: Wet-chemistry synthesis leaves trace halogens and catalytic metals. In an OLED, these act as deep charge traps, causing non-radiative recombination. Sublimation ensures >99.9% purity.

    • Validation Check: Perform High-Performance Liquid Chromatography (HPLC); proceed only if purity is ≥99.9% .

  • Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N2​ gas.

  • Surface Activation: Treat the ITO substrates with O2​ plasma for 15 minutes at 50 W.

    • Causality: Plasma treatment removes residual organics and increases the ITO work function from ~4.7 eV to ~5.1 eV, significantly lowering the hole injection barrier.

Phase 2: Vacuum Thermal Evaporation (VTE)
  • Chamber Preparation: Load substrates and source materials into the VTE chamber. Evacuate the chamber to a base pressure of strictly <1.0×10−6 Torr.

    • Causality: Higher pressures introduce oxygen and moisture into the film, which quench excitons and cause dark spot degradation during device operation.

  • Hole Transport Layer (HTL) Deposition: Heat the NPB crucible. Monitor the rate via Quartz Crystal Microbalance (QCM). Open the shutter when the rate stabilizes at 1.0 Å/s and deposit 30 nm.

  • Emissive Layer (EML) Co-Evaporation: Co-evaporate 4-Me-8-OateQ (Host) and the chosen phosphorescent dopant.

    • Parameter: Set the host rate to 1.0 Å/s and the dopant rate to achieve a 5-8 wt% doping concentration (e.g., 0.05 Å/s). Deposit 30 nm.

  • Electron Transport & Injection Layers: Deposit TPBi (20 nm at 1.0 Å/s) followed by LiF (1 nm at 0.1 Å/s).

    • Causality: The ultra-thin LiF layer lowers the work function of the subsequent Aluminum cathode, facilitating efficient electron tunneling into the ETL.

  • Cathode Deposition: Deposit Aluminum (100 nm at 2.0 Å/s).

Phase 3: Quality Control & Validation
  • Morphological Validation: Transfer a control substrate to an Atomic Force Microscope (AFM).

    • Validation Check: The root-mean-square (RMS) roughness of the organic stack must be <1.0 nm. Higher roughness indicates micro-crystallization (due to poor steric hindrance or thermal degradation), which leads to electrical shorting.

  • Encapsulation: Transfer devices to a nitrogen-filled glovebox ( O2​ and H2​O < 0.1 ppm) and encapsulate using UV-curable epoxy and a glass lid containing a desiccant getter.

References

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. ResearchGate (Journal of Physical Chemistry / Spectroscopic Studies).1

  • Steric Hindrance, Electronic Communication, and Energy Transfer in the Photo- and Electroluminescence Processes of Aggregation-Induced Emission Luminogens. Center for Display Research (CDR).2

  • Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes. ACS Nano.3

Sources

Application

Purification techniques and recrystallization of 4-Methylquinolin-8-yl benzoate

Application Note: Advanced Purification and Recrystallization Strategies for 4-Methylquinolin-8-yl Benzoate Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Medicinal Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Strategies for 4-Methylquinolin-8-yl Benzoate

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3 | MW: 263.29 g/mol | Formula: C17H13NO2)

Introduction & Mechanistic Rationale

4-Methylquinolin-8-yl benzoate (also known as 8-benzoyloxy-4-methylquinoline) is a synthetic ester derivative of 4-methylquinolin-8-ol. In medicinal chemistry, the esterification of the 8-hydroxyquinoline scaffold is a proven strategy to mask the hydroxyl and amine groups, significantly reducing the skin-irritant properties of the parent oxine while retaining or even enhancing its potent antifungal and antibacterial activities [1].

The synthesis typically involves the O -acylation of 4-methylquinolin-8-ol with benzoyl chloride in the presence of a mild base (e.g., triethylamine) [2]. However, the crude reaction mixture inevitably contains unreacted starting materials, triethylamine hydrochloride salts, and benzoic acid (from the hydrolysis of benzoyl chloride). Because the quinoline nitrogen retains weak basicity and the ester bond is susceptible to hydrolysis under harsh conditions, isolating the target compound requires a meticulously designed, pH-controlled purification and recrystallization workflow.

As a Senior Application Scientist, I have structured this protocol not merely as a sequence of steps, but as a self-validating system . Every experimental choice is grounded in the physicochemical properties of the molecule, ensuring that you achieve >99% purity suitable for rigorous biological assays or downstream pharmaceutical formulation.

Physicochemical Profiling & Solvent Selection

To exploit the partition coefficients and solubility curves of 4-methylquinolin-8-yl benzoate, we must select solvents that maximize the differential solubility between the target ester and its impurities.

Table 1: Solvent System Rationale for Purification

Solvent / ReagentWorkflow StageMechanistic Rationale (Causality)Expected Outcome
Dichloromethane (DCM) Liquid-Liquid ExtractionHigh solvating power for the bulky, lipophilic ester. Immiscible with water, allowing sharp phase separation.Efficient partitioning of the product into the organic phase.
5% NaHCO₃ (aq) Aqueous WashMildly basic (pH ~8). Neutralizes HCl and deprotonates benzoic acid without hydrolyzing the ester.Acidic impurities partition into the aqueous phase as water-soluble sodium salts.
DCM / Hexane (85:15) Flash ChromatographyModulates the polarity of DCM. The quinoline nitrogen interacts with silica; hexane accelerates elution of non-polar byproducts.Baseline resolution between the ester and unreacted 4-methylquinolin-8-ol [3].
Absolute Ethanol RecrystallizationProvides a steep temperature-dependent solubility curve. Protic nature disrupts hydrogen bonding of trace impurities.Slow nucleation yields highly pure, well-defined macroscopic crystals [3].

Process Workflow Visualization

The following diagram maps the critical path from crude reaction mixture to the final high-purity crystalline product.

G Crude Crude 4-Methylquinolin-8-yl benzoate (Contains HCl, unreacted reagents) LLE Liquid-Liquid Extraction (DCM / 5% NaHCO3 aq.) Crude->LLE OrgPhase Organic Phase (DCM) (Product + Trace Non-polar Impurities) LLE->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts, Sodium Benzoate) LLE->AqPhase Top Layer Drying Drying & Concentration (Anhydrous MgSO4 -> Rotary Evap) OrgPhase->Drying Recryst Recrystallization (Absolute Ethanol, 78 °C to 4 °C) Drying->Recryst Pure Pure Crystalline Product (>99% HPLC Purity) Recryst->Pure Filtration & Vacuum Drying

Caption: Workflow for the extraction and recrystallization of 4-Methylquinolin-8-yl benzoate.

Step-by-Step Self-Validating Protocol

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble salts, triethylamine, and benzoic acid.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Dilute with Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Alkaline Wash: Add an equal volume of cold 5% aqueous NaHCO3​ . Gently invert the funnel, venting frequently to release CO2​ gas generated by the neutralization of residual acid.

    • Self-Validation Checkpoint: Test the pH of the separated aqueous layer. It must be ≥7.5 . If it is acidic, benzoic acid remains in the organic layer. Repeat the NaHCO3​ wash until CO2​ evolution ceases and the target pH is reached.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to pre-dry the organic phase and break any micro-emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO4​ .

    • Self-Validation Checkpoint: The DCM solution should transition from slightly cloudy to completely transparent. If clumping occurs, add more MgSO4​ until free-flowing powder is observed.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp 35 °C) to yield a crude solid.

Phase 2: Recrystallization from Absolute Ethanol

Objective: Exploit supersaturation to isolate the target ester from structurally similar trace impurities (e.g., unreacted 4-methylquinolin-8-ol).

  • Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add a minimal amount of absolute ethanol. Heat the suspension to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle.

  • Solvent Titration: If the solid does not dissolve completely, add hot ethanol dropwise until a clear, homogenous solution is achieved.

    • Causality Note: Do not over-dilute. The goal is to create a saturated solution at the boiling point. Excess solvent will drastically reduce your final yield.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or dust are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours.

    • Self-Validation Checkpoint: You should observe the slow formation of well-defined needle or prism-like crystals. If the product "crashes out" as a fine, cloudy powder, the cooling was too rapid, trapping impurities within the crystal lattice. If this occurs, reheat to dissolve and cool more slowly.

  • Maturation: Once the flask reaches room temperature, transfer it to an ice bath (0–4 °C) for an additional 30 minutes to maximize the yield by driving the solubility down.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual ethanol trapped in the crystal habit.

Analytical Validation Standards

To confirm the success of the purification, the isolated 4-Methylquinolin-8-yl benzoate should be subjected to the following analytical checks:

  • Melting Point: A sharp melting point range ( ΔT≤2 °C) indicates high crystalline purity. A depressed or broad melting range suggests residual unreacted 4-methylquinolin-8-ol or trapped solvent.

  • HPLC Analysis: Run on a C18 reverse-phase column. The chromatogram should exhibit a single sharp peak (>99% Area Under Curve).

  • FT-IR Spectroscopy: Look for the characteristic ester carbonyl ( C=O ) stretching vibration around 1730 cm−1 , and the disappearance of the broad O−H stretch (around 3200−3400 cm−1 ) which would indicate unreacted starting material [2].

References

  • Application of Nathaniel Grier, 342 F.2d 120 (C.C.P.A. 1965) . Justia Law. Retrieved from:[Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties . MDPI. Retrieved from:[Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives . ScienceOpen / PMC. Retrieved from:[Link]

Method

Introduction: The Analytical Imperative for 4-Methylquinolin-8-yl Benzoate

An In-Depth Guide to the Chromatographic Separation of 4-Methylquinolin-8-yl Benzoate: Application Notes and Protocols for Researchers 4-Methylquinolin-8-yl benzoate is a heterocyclic ester incorporating both a quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Separation of 4-Methylquinolin-8-yl Benzoate: Application Notes and Protocols for Researchers

4-Methylquinolin-8-yl benzoate is a heterocyclic ester incorporating both a quinoline and a benzoate moiety. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the quinoline scaffold. The precise purification, characterization, and quantification of such compounds are paramount for reproducible research and development. Whether isolating a newly synthesized batch, analyzing its purity, or preparing it for further biological screening, robust chromatographic methods are indispensable.

Part 1: Reversed-Phase HPLC for Purity Analysis and Quantification

RP-HPLC is the cornerstone technique for the analysis of moderately polar to non-polar small molecules like 4-Methylquinolin-8-yl benzoate. Its versatility, reproducibility, and high resolving power make it the ideal first-line method for determining purity, quantifying yield, and monitoring reaction progress.

Causality Behind Experimental Choices

The selection of an RP-HPLC method is predicated on the molecular structure. The molecule possesses significant hydrophobic character due to its aromatic rings, making it well-suited for retention on a non-polar stationary phase.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical starting point. This phase provides a strong hydrophobic surface that interacts effectively with the quinoline and benzoate rings, ensuring adequate retention and allowing for separation from more polar starting materials or byproducts. The use of C18 columns is a well-established practice for analyzing aromatic esters like parabens.[1]

  • Mobile Phase: The mobile phase must be tailored to achieve optimal retention and peak shape. A gradient elution using water and a miscible organic solvent (acetonitrile or methanol) is recommended. Acetonitrile often provides sharper peaks and lower backpressure. The basic nitrogen atom on the quinoline ring can cause peak tailing due to interaction with residual silanols on the silica support. To mitigate this, a small amount of acid (0.1% formic acid or phosphoric acid) is added to the aqueous phase.[2] This protonates the nitrogen, ensuring a single ionic state and minimizing unwanted secondary interactions, leading to symmetrical peaks.

  • Detection: The conjugated aromatic systems of both the quinoline and benzoate portions of the molecule are strong chromophores, making UV-Vis detection highly effective. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths, confirming peak purity and helping to identify components. A preliminary scan will reveal the wavelength of maximum absorbance (λ-max), but 254 nm is a reliable starting point for aromatic compounds.[1][3]

Workflow for RP-HPLC Method Development

RP-HPLC Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing s_prep Prepare Sample (1 mg/mL in ACN) m_prep Prepare Mobile Phases A: 0.1% H₃PO₄ in H₂O B: Acetonitrile sys_equil Equilibrate System (95:5 A:B) inject Inject Sample (5 µL) sys_equil->inject gradient Run Gradient Elution (5% to 95% B over 20 min) inject->gradient detect Detect at 254 nm (Acquire PDA Data) gradient->detect integrate Integrate Peaks detect->integrate purity Calculate % Area Purity integrate->purity report Generate Report purity->report

Caption: RP-HPLC workflow from sample preparation to data analysis.

Detailed Protocol: Purity Assessment by RP-HPLC
  • Instrumentation and Columns:

    • HPLC system with gradient capability, autosampler, column oven, and PDA detector.

    • Column: ZORBAX Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm, or equivalent.[1]

  • Reagents and Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% (v/v) phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Sample Diluent: Acetonitrile or a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm, with PDA scan from 200-400 nm.

    • Run Time: 30 minutes.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Methylquinolin-8-yl benzoate sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Vortex to dissolve and filter through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

Part 2: GC-MS for Volatility Analysis and Impurity Identification

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like 4-Methylquinolin-8-yl benzoate, GC coupled with Mass Spectrometry (GC-MS) is exceptionally useful for confirming molecular weight and identifying volatile impurities that may not be resolved by HPLC. Unlike its constituent carboxylic acid (benzoic acid), which requires derivatization to increase volatility, the ester is well-suited for direct GC analysis.[4]

Causality Behind Experimental Choices
  • Analytical Rationale: The ester functional group makes the molecule significantly more volatile than a carboxylic acid. GC-MS provides orthogonal information to HPLC. While HPLC separates based on polarity, GC separates primarily based on boiling point and interaction with the stationary phase. The mass spectrometer provides structural information, which is crucial for definitively identifying unknown impurities.

  • Column Selection: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% Phenyl - 95% Dimethylpolysiloxane), is an excellent choice. This type of column is robust and offers good selectivity for a wide range of aromatic compounds.

  • Temperature Program: A temperature ramp is essential. It starts at a low temperature to trap and focus the analytes at the head of the column, then gradually increases to elute compounds in order of their boiling points, ensuring sharp peaks for both early and late-eluting components.[4]

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard method. This high-energy ionization creates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule. Based on the known fragmentation of similar esters like methyl benzoate, we can predict key fragments for 4-Methylquinolin-8-yl benzoate, such as the benzoyl cation (m/z 105) and a cation corresponding to the 4-methyl-8-hydroxyquinoline radical (m/z 158).[4]

Workflow for GC-MS Impurity Profiling

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Prepare Sample (1 mg/mL in Acetone or Dichloromethane) s_filter Filter Sample (0.22 µm Syringe Filter) s_prep->s_filter inject Inject Sample (1 µL) Split Mode (e.g., 50:1) s_filter->inject separation GC Separation (Temperature Program) inject->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (Scan m/z 50-500) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Extract Mass Spectra for each Peak tic->spectra library Identify Impurities (Library Search & Manual Interpretation) spectra->library

Caption: GC-MS workflow for identification of volatile impurities.

Detailed Protocol: GC-MS Analysis
  • Instrumentation and Columns:

    • GC system with a split/splitless inlet coupled to a Mass Spectrometer.

    • Column: Agilent HP-5ms, 30 m × 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Reagents:

    • Sample Solvent: HPLC-grade acetone or dichloromethane.

    • Carrier Gas: Helium, 99.999% purity.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas Flow: 1.2 mL/min (constant flow mode).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50–500.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in acetone.

    • Filter through a 0.22 µm syringe filter into a GC vial.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to locate the main peak and any impurity peaks.

    • Extract the mass spectrum for the main peak and confirm its molecular ion.

    • For each impurity, extract its mass spectrum and compare it against a spectral library (e.g., NIST) and interpret the fragmentation pattern to propose a structure.

Expected GC-MS Data
ParameterExpected Value/Observation
Molecular Ion (M+) m/z 263
Key Fragments m/z 105 (Benzoyl cation), m/z 77 (Phenyl cation), m/z 158 (4-methyl-8-hydroxyquinoline radical cation)
Typical Impurities Unreacted starting materials (e.g., 4-methyl-8-hydroxyquinoline, benzoic acid if derivatized), solvent residues.

Part 3: Chiral HPLC for Enantiomeric Separation

Many quinoline derivatives possess biological activity that is enantioselective.[5] If the synthesis of 4-Methylquinolin-8-yl benzoate or a related analogue involves the creation of a chiral center or axial chirality, a method to separate and quantify the enantiomers is critical.[6] Chiral HPLC uses a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the analyte.

Causality Behind Experimental Choices
  • Analytical Rationale: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard HPLC or GC. A Chiral Stationary Phase (CSP) creates a transient diastereomeric complex with each enantiomer, leading to different retention times. Given the prevalence of chirality in bioactive quinolines, screening for enantiomeric purity is a vital step in drug development.[7][8]

  • Column Selection: There is no universal chiral column. Method development involves screening a set of columns with different CSPs. For heterocyclic compounds like quinolines, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel OD, OJ) and macrocyclic glycopeptide columns (e.g., vancomycin, teicoplanin) have shown broad applicability.[7][8]

  • Mobile Phase Screening: Chiral separations are highly sensitive to the mobile phase. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes should be tested. Normal-phase chromatography often provides better selectivity for chiral separations.[7]

Workflow for Chiral Method Screening

Chiral Screening Workflow cluster_screening Column & Mobile Phase Screening cluster_c1 Mobile Phases for C1 cluster_c2 Mobile Phases for C2 start Prepare Racemic Standard (1 mg/mL) c1 Column 1: Polysaccharide CSP start->c1 c2 Column 2: Macrocyclic Glycopeptide CSP start->c2 c1_np Normal Phase (Hexane/IPA) c1->c1_np c1_rp Reversed Phase (ACN/H₂O) c1->c1_rp c2_np Normal Phase (Hexane/IPA) c2->c2_np c2_rp Reversed Phase (ACN/H₂O) c2->c2_rp optimize Identify Best Condition (Highest Resolution, Rs) c1_np->optimize c1_rp->optimize c2_np->optimize c2_rp->optimize validate Optimize & Validate Method (Flow rate, % Modifier) optimize->validate

Caption: A systematic workflow for chiral HPLC method development.

Detailed Protocol: Chiral Screening
  • Instrumentation:

    • HPLC system, preferably with a column switcher to automate screening.

    • UV or PDA Detector.

  • Screening Columns:

    • Column 1: Daicel Chiralpak IA or IB (amylose or cellulose derivative).

    • Column 2: Astec CHIROBIOTIC V2 (vancomycin-based).[7][8]

  • Screening Mobile Phases:

    • Normal Phase (NP):

      • A: n-Hexane with 0.1% Trifluoroacetic Acid (TFA).

      • B: Isopropanol (IPA) with 0.1% TFA.

      • Run a gradient from 5% to 50% B.

    • Reversed Phase (RP):

      • A: Water with 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

      • Run a gradient from 10% to 90% B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: At the λ-max determined from RP-HPLC analysis.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the (presumed racemic) sample in an appropriate solvent (e.g., ethanol or mobile phase).

  • Data Analysis:

    • For each condition, evaluate the chromatogram for the presence of two peaks.

    • Calculate the resolution (Rs) between the peaks. A baseline separation (Rs ≥ 1.5) is desired.

    • The condition providing the best Rs is selected for further optimization (isocratic conditions, flow rate, etc.).

Data Summary for Chiral Screening
Column TypeMobile Phase ModeResolution (Rs)Observations
PolysaccharideNormal PhaseValuee.g., Partial separation
PolysaccharideReversed PhaseValuee.g., No separation
GlycopeptideNormal PhaseValuee.g., No separation
GlycopeptideReversed PhaseValuee.g., Baseline separation (Rs > 1.5)

References

  • Asif, M. (2022). A review on the chiral separation of various quinoline analogs by diverse analytical techniques. Chirality, 34(10), 1279-1304. Available at: [Link]

  • Yilmaz, E., et al. (2024). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. Available at: [Link]

  • Yilmaz, E., et al. (2024). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. Available at: [Link]

  • Wang, C., et al. (2016). Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Organic Letters, 18(18), 4566-4569. Available at: [Link]

  • PubChem. (n.d.). Quinolin-8-yl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography. Asian Journal of Chemistry, 35, 1855-1861. Available at: [Link]

  • ChemBK. (n.d.). Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-(8-hydroxyquinolin-6-yl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., & Liu, G. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482–1485. Available at: [Link]

  • Al-Ghamdi, A. A., & Al-Omar, M. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Indian Chemical Society, 100(6), 100998. Available at: [Link]

  • precisionFDA. (n.d.). 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. U.S. Food & Drug Administration. Available at: [Link]

  • Richter, M. J., et al. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]). Drug Testing and Analysis, 15(2), 181-191. Available at: [Link]

  • Appchem. (n.d.). quinolin-8-yl benzoate. Available at: [Link]

  • Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Available at: [Link]

  • Hwang, W. I., et al. (1995). Simultaneous gas chromatography analysis of preservatives in Chinese traditional meat products collected from Ilan County. Journal of Food and Drug Analysis, 3(3), 191-200. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column. Application Note. Available at: [Link]

  • Breton, T., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry, 77(18), 8034-8042. Available at: [Link]

  • Sharma, A., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(9), 2095. Available at: [Link]

  • Chen, C. Y., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1682. Available at: [Link]

  • Al-Joboury, H. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Chemistry Department. Available at: [Link]

  • Putri, D. K. T., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 159-166. Available at: [Link]

  • Chirinos, R., et al. (2007). Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. Revista Boliviana de Química, 24(1), 1-10. Available at: [Link]

  • Sreenivas, N., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4242. Available at: [Link]

  • Suneetha, A., & Rao, D. (2016). RP-HPLC method for determination of methyl 4-hydroxy benzoate as preservative in pharmaceutical formulations. European Journal of Pharmaceutical and Medical Research, 3(7), 415-420. Available at: [Link]

  • Zubair, M., et al. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. Food Research, 7(3), 111-115. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-Methylquinolin-8-yl Benzoate Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or incomplete conversions during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or incomplete conversions during the esterification of 4-methylquinolin-8-ol with benzoyl chloride.

Below, we deconstruct the mechanistic bottlenecks of this specific reaction, provide a self-validating experimental protocol, and address frequently asked troubleshooting questions.

Mechanistic Insights: The Root Causes of Low Yield

To optimize this reaction, we must first understand why standard esterification conditions often fail for quinolin-8-ol derivatives. The low yield is typically a convergence of three mechanistic factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group in 8-hydroxyquinolines (including the 4-methyl derivative) forms a strong, stable intramolecular hydrogen bond with the adjacent quinoline nitrogen. This significantly reduces the nucleophilicity of the oxygen, making it sluggish to attack electrophiles like benzoyl chloride (1)[1].

  • Moisture Sensitivity of the Electrophile: Benzoyl chloride is highly susceptible to hydrolysis. Even trace amounts of atmospheric moisture will convert it into unreactive benzoic acid (2)[2]. When paired with a poor nucleophile, water easily outcompetes the alcohol.

  • Ester Lability (Active Ester Behavior): Quinolin-8-yl esters possess characteristics similar to "active esters" used in peptide synthesis. The electron-withdrawing nature of the quinoline ring makes the newly formed ester bond highly susceptible to premature hydrolysis during harsh aqueous workups (3)[3].

To overcome these barriers, the addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as an acyl transfer catalyst, reacting with benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate that forces the acylation of the deactivated hydroxyl group (4)[4].

Workflow Start 4-Methylquinolin-8-ol + Benzoyl Chloride DMAP DMAP Catalysis (N-acylpyridinium intermediate) Start->DMAP Anhydrous DCM, 0 °C Side1 Hydrolysis to Benzoic Acid (If moisture present) Start->Side1 H2O exposure Intermediate O-Acylation (Overcoming Intramolecular H-bond) DMAP->Intermediate Nucleophilic Attack Base Triethylamine (TEA) (Proton Scavenging) Base->Intermediate Neutralizes HCl Product 4-Methylquinolin-8-yl benzoate (Target Ester) Intermediate->Product Mild Workup

Mechanistic workflow of 4-methylquinolin-8-yl benzoate synthesis via DMAP catalysis.

Self-Validating Experimental Protocol

This optimized procedure utilizes Steglich-type activation parameters to ensure >85% yield while preventing product degradation.

Step 1: Preparation of the Anhydrous Environment
  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon or Nitrogen.

  • Add 4-methylquinolin-8-ol (1.0 equiv, e.g., 5.0 mmol) to the flask.

  • Inject anhydrous Dichloromethane (DCM) (0.2 M relative to the alcohol). Causality: DCM is prioritized over coordinating solvents like THF because it provides excellent solubility for the transient N-acylpyridinium intermediate without interfering with the catalytic cycle (4)[4].

Step 2: Base and Catalyst Addition
  • Add Triethylamine (TEA) (1.5 equiv) via syringe.

  • Add DMAP (0.1 equiv) in one portion. Causality: TEA serves strictly as a bulk proton scavenger to neutralize the HCl byproduct. DMAP acts as the nucleophilic acyl transfer catalyst. Attempting this reaction with TEA alone will result in stalled conversions (1)[1].

Step 3: Acylation and System Validation
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add Benzoyl chloride (1.2 equiv) dropwise over 10 minutes. Validation Checkpoint: The solution will transition from clear to a pale yellow/orange suspension as the TEA-HCl salt precipitates. This visual cue confirms active acylation. Monitor via TLC (Hexane:EtOAc 3:1); the starting material should be consumed within 2–4 hours as the reaction warms to room temperature.

Step 4: Mild Workup
  • Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCM).

  • Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Causality: Do not use strong bases (e.g., 1M NaOH) to wash away excess benzoic acid. The 4-methylquinolin-8-yl benzoate is sensitive to nucleophilic attack and will rapidly hydrolyze back to the starting material under strongly basic conditions (3)[3].

Quantitative Data Summary

The table below summarizes the impact of varying reaction parameters on the final isolated yield of 8-hydroxyquinoline derivatives.

SolventBase (Equiv)Catalyst (Equiv)Time (h)Temp (°C)Conversion/Yield (%)
THFTEA (1.5)None1225< 30%
DCMPyridine (2.0)None1225~ 45%
DCM TEA (1.5) DMAP (0.1) 4 0 to 25 > 85%

Troubleshooting Guide & FAQs

Q1: Why is my starting material (4-methylquinolin-8-ol) not fully consumed even with excess benzoyl chloride? A1: This is a dual-factor issue. First, benzoyl chloride readily hydrolyzes into benzoic acid upon exposure to atmospheric moisture (2)[2]. Second, because 4-methylquinolin-8-ol is a poor nucleophile due to intramolecular hydrogen bonding, any water in the system will outcompete the alcohol for the electrophile (1)[1]. Ensure strictly anhydrous conditions, use fresh/distilled benzoyl chloride, and always utilize DMAP to accelerate the desired pathway.

Q2: I see a new product spot on TLC during the reaction, but it disappears during aqueous workup. Why? A2: You are likely hydrolyzing your product during the wash phase. Quinolin-8-yl esters are structurally similar to active esters; the electron-deficient quinoline ring makes the ester carbonyl highly susceptible to nucleophilic attack by hydroxide ions (3)[3]. If your workup utilizes strong bases (e.g., NaOH or K2​CO3​ ) to remove excess benzoic acid, switch immediately to a mild saturated NaHCO3​ wash.

Q3: Can I use benzoic acid with a coupling agent instead of benzoyl chloride? A3: Yes. Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) or EDC alongside DMAP is a highly effective alternative if benzoyl chloride is too moisture-sensitive or harsh for your specific laboratory setup (4)[4].

References

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. 1

  • Technical Support Center: Optimizing Benzoyl Chloride Esterification. Benchchem. 2

  • Tuning the Hydrolytic Behavior of Hydroxyquinoline Derivatives for Anticorrosion Applications. ACS Publications. 3

  • An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. ResearchGate.4

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Methylquinolin-8-yl Benzoate

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals bypass the physicochemical roadblocks associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals bypass the physicochemical roadblocks associated with 4-Methylquinolin-8-yl benzoate . This guide bypasses generic advice, focusing instead on the mechanistic causality behind formulation failures and providing self-validating protocols to ensure experimental integrity.

Diagnostic FAQs: Understanding the Molecule

Q: Why does 4-Methylquinolin-8-yl benzoate exhibit such profound insolubility in aqueous media? A: The insolubility is a direct consequence of its molecular architecture. The bicyclic aromatic quinoline core, coupled with the bulky benzoate ester, creates a highly lipophilic, planar structure. This promotes strong intermolecular π-π stacking within its solid-state crystal lattice. Furthermore, the ester linkage at the 8-position sterically shields the quinoline nitrogen and withdraws electron density, drastically reducing its basicity and preventing water molecules from effectively solvating the compound 1[1].

Q: Can I use pH adjustment (acidification) to force the compound into solution via salt formation? A: We strongly advise against relying solely on pH adjustment for this specific ester. While decreasing the pH is a common strategy to protonate weak bases like quinolines 1[1], the extreme acidic conditions required to protonate the deactivated nitrogen in 4-Methylquinolin-8-yl benzoate will likely trigger acid-catalyzed hydrolysis of the benzoate ester, destroying your active pharmaceutical ingredient (API).

Troubleshooting Guide: In Vitro Assay Preparation

The Issue: The compound precipitates immediately upon dilution from a DMSO stock into aqueous biological buffers (e.g., PBS, cell culture media), ruining dose-response curves. The Root Cause: "Solvent shock." Rapid introduction of water raises the dielectric constant of the medium faster than the compound can disperse, forcing the hydrophobic molecules to aggregate and nucleate. The Solution: Step-down co-solvency combined with micellar solubilization using surfactants2[2].

Quantitative Data: Co-Solvent & Surfactant Selection Matrix
ExcipientMechanism of SolubilizationMax Recommended Conc. (In Vitro)Cytotoxicity Risk
DMSO Polarity reduction (Co-solvent)< 0.5% - 1.0%High (at >1%)
PEG 400 Dielectric constant lowering< 5.0%Low to Moderate
Tween 80 Micellar encapsulation< 0.1%Moderate (Membrane disruption)
HP-β-CD Hydrophobic cavity inclusion< 2.0%Very Low
Self-Validating Protocol: Step-Down Dilution Method

Causality: Using an intermediate surfactant phase creates a thermodynamic buffer. The surfactant forms micelles around the drug before it encounters the bulk aqueous phase, preventing nucleation.

  • Primary Stock: Dissolve 4-Methylquinolin-8-yl benzoate in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Intermediate Phase: In a separate vial, prepare a 10% (v/v) Tween-80 solution in PBS. Slowly add 1 part of the DMSO stock to 9 parts of the Tween-80 solution while vortexing continuously.

  • Final Aqueous Dilution: Dilute the intermediate phase 1:10 into your pre-warmed (37°C) final assay buffer.

  • Validation Checkpoint: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation. If OD600 < 0.05, the compound is successfully solubilized in micelles.

Troubleshooting Guide: Preclinical Formulation (In Vivo)

The Issue: You need an aqueous-compatible formulation for intravenous (IV) or oral dosing, but organic co-solvents exceed toxicity thresholds. The Solution: Encapsulation within Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin shields the lipophilic quinoline and benzoate rings, while its hydroxylated exterior ensures high aqueous solubility3[3].

CD_Workflow A 4-Methylquinolin-8-yl benzoate (API) C Co-dissolve in Ethanol/Water (50:50) A->C B HP-β-Cyclodextrin B->C D Solvent Evaporation (Rotary Evaporator) C->D E Inclusion Complex (Enhanced Solubility) D->E F Validation: Phase Solubility Plot E->F

Workflow for HP-β-CD inclusion complexation via solvent evaporation.

Self-Validating Protocol: Solvent Evaporation Complexation

Causality: As the ethanol/water solvent evaporates, the concentration of both species increases in the microenvironment, thermodynamically driving the hydrophobic drug into the cyclodextrin cavity to escape the increasingly polar residual water 3[3].

  • Molar Ratio Preparation: Weigh 4-Methylquinolin-8-yl benzoate and HP-β-CD to achieve a 1:2 molar ratio.

  • Co-dissolution: Dissolve both components in a 50:50 (v/v) mixture of Ethanol and HPLC-grade Water. Sonicate for 15 minutes until complete dissolution is achieved.

  • Evaporation: Transfer to a round-bottom flask and attach to a rotary evaporator. Evaporate the solvent at 45°C under reduced pressure (approx. 150 mbar) until a thin film forms.

  • Lyophilization: Rehydrate the film with a minimal volume of water and freeze-dry for 24 hours to remove all residual moisture.

  • Validation Checkpoint: Perform a phase solubility study using UV-Vis spectroscopy (Beer-Lambert Law) 4[4]. Plot drug concentration against cyclodextrin concentration. A linear AL-type plot confirms successful stoichiometric inclusion.

Troubleshooting Guide: Solid Dispersion for Oral Bioavailability

The Issue: The compound suffers from dissolution-rate limited oral bioavailability (BCS Class II behavior). The Solution: Formulate an Amorphous Solid Dispersion (ASD). By dispersing the drug at a molecular level within a hydrophilic polymer, you disrupt the stable crystal lattice. The resulting amorphous state possesses higher free energy, leading to rapid dissolution and supersaturation in the gastrointestinal tract 5[5].

ASD_Logic Start Select ASD Method Therm Is API Thermally Stable > Melting Pt? Start->Therm HME Hot-Melt Extrusion (HME) Therm->HME Yes SE Solvent Evaporation / Spray Drying Therm->SE No (Ester risk) Val Validate Amorphous State (DSC/XRPD) HME->Val SE->Val

Decision matrix for solid dispersion formulation based on API thermal stability.

Self-Validating Protocol: Amorphous Solid Dispersion via Solvent Evaporation

Causality: Because the benzoate ester may degrade at the high temperatures required for Hot-Melt Extrusion, solvent evaporation is the safer route. Rapid solvent removal kinetically traps the drug molecules in the polymer matrix before they have the time to organize into a crystalline lattice6[6].

  • Matrix Preparation: Weigh 4-Methylquinolin-8-yl benzoate and Hydroxypropyl Methylcellulose (HPMC) in a 1:3 (w/w) ratio.

  • Solubilization: Dissolve both components in a Dichloromethane/Methanol (1:1 v/v) solvent system. Ensure complete visual clarity.

  • Rapid Evaporation: Utilize a spray dryer (inlet temp ~60°C) or rapid vacuum evaporation to remove the solvent instantly. Slow evaporation will allow the drug to recrystallize.

  • Secondary Drying: Place the resulting powder in a vacuum desiccator for 48 hours to remove trace organic solvents.

  • Validation Checkpoint: Analyze the powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the API's sharp endothermic melting peak confirms a successful transition to a high-energy amorphous state 6[6].

References

  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - BenchChem - 1

  • Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives - IJNRD - 3

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC / NIH - 5

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends - Journal of Drug Delivery and Therapeutics -2

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - IJRTI - 6

  • Enhancement of Solubility of Poorly Soluble Drugs by Using Cyclodextrin Inclusion Complex and Solid Dispersion Technique - Research and Reviews - 4

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 4-Methylquinolin-8-yl Benzoate

Welcome to the crystallization troubleshooting and methodology center for 4-Methylquinolin-8-yl benzoate . This guide is engineered for research scientists and drug development professionals who require high-purity cryst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the crystallization troubleshooting and methodology center for 4-Methylquinolin-8-yl benzoate . This guide is engineered for research scientists and drug development professionals who require high-purity crystalline material for X-ray diffraction (XRD) analysis, pharmaceutical formulation, or optoelectronic applications.

Because the 4-methyl substitution introduces steric bulk that prevents the quinoline and benzoate rings from adopting a coplanar conformation, this compound exhibits unique solubility and packing behaviors compared to unsubstituted quinolin-8-yl benzoates [1]. This guide provides self-validating protocols, thermodynamic data, and mechanistic troubleshooting to ensure reproducible crystallization.

Standardized Crystallization Protocols

To achieve optimal purity and defined crystal habits, researchers must choose a method based on their end goal: Method A for growing single crystals for XRD, or Method B for bulk purification.

Method A: Slow Evaporation (Optimized for Single-Crystal XRD)

This method utilizes a binary solvent system to carefully control the supersaturation rate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 4-Methylquinolin-8-yl benzoate in 2 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Dichloromethane (DCM).

  • Validation Check: The solution must be completely transparent. If undissolved particulates remain, add DCM in 0.1 mL increments until clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture 2–3 small pinholes in the vial's cap or cover with Parafilm and poke holes. Place the vial in a vibration-free environment at 20–25 °C.

  • Harvesting: Allow 3–5 days for the DCM (which is more volatile) to evaporate first, slowly driving the solution into the metastable zone. Light yellow, needle-like crystals will form [1].

Method B: Anti-Solvent Precipitation (Optimized for Bulk Yield)

This method relies on lowering the solubility of the compound by introducing a miscible anti-solvent, driving rapid but controlled nucleation [2].

Step-by-Step Methodology:

  • Primary Solvation: Dissolve 500 mg of the compound in 5 mL of DCM at 30 °C.

  • Anti-Solvent Addition: While stirring at 150 rpm, add n-hexane dropwise (approx. 1 drop per 2 seconds).

  • Validation Check (The Cloud Point): Stop the addition the exact moment a faint, persistent turbidity (milky appearance) is observed. Self-Correction: If the solution turns opaque instantly, the supersaturation is too high. Add 0.5 mL of DCM to redissolve and proceed more slowly.

  • Aging & Cooling: Reduce stirring to 50 rpm and cool the solution to 4 °C at a rate of 0.2 °C/min.

  • Isolation: Recover the resulting white crystalline solid via vacuum filtration and wash with 2 mL of ice-cold n-hexane.

G Start 1. Dissolution Dissolve in DCM/THF (Primary) Filter 2. Hot Filtration Remove insoluble particulates Start->Filter AntiSolvent 3. Anti-Solvent Addition Dropwise n-Hexane until turbid Filter->AntiSolvent Nucleation 4. Seeding / Nucleation Induce primary crystallization AntiSolvent->Nucleation Cooling 5. Controlled Cooling 0.1 - 0.2 °C/min to 4 °C Nucleation->Cooling Harvest 6. Harvesting Vacuum filtration & washing Cooling->Harvest

Anti-solvent crystallization workflow for 4-Methylquinolin-8-yl benzoate.

Thermodynamic & Solvent Compatibility Data

Selecting the correct solvent system is critical. The 4-methyl group increases the lipophilicity of the molecule, making highly polar protic solvents (like pure ethanol or water) poor choices due to the risk of oiling out.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility ProfileExpected Crystal HabitSuitability
THF : DCM 1:1~50 °CHigh in both solventsLight yellow needlesOptimal for single-crystal XRD
DCM : n-Hexane 1:4~40 °C (DCM)High in DCM, Low in HexaneBlocky crystals / PowderExcellent for bulk purification
Ethyl Acetate : Heptane 1:3~77 °C (EtOAc)Moderate in EtOAcPlate-like crystalsGood alternative to halogenated solvents
Ethanol : Water 3:1~78 °CModerate in EtOH, Insoluble in H2OAmorphous precipitatePoor ; highly prone to oiling out

Troubleshooting & FAQs

Q: Why does my 4-Methylquinolin-8-yl benzoate form a thick oil instead of crystals upon cooling?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the cooling trajectory crosses the binodal curve before it crosses the solubility curve. Because the 4-methyl group disrupts molecular planarity, the energetic barrier to form an ordered crystal lattice is high. Instead of crystallizing, the solute separates into a dense, solute-rich liquid phase.

  • Resolution: Do not crash-cool the solution. Dilute the initial concentration by 10-15% to shift the operating line away from the miscibility gap. Alternatively, introduce 1-2 mg of seed crystals just before reaching the cloud point to bypass the primary nucleation energy barrier and force solid-phase growth.

LLPS Issue Oiling Out (Liquid-Liquid Separation) Action1 Dilute Solution (Lower Concentration) Issue->Action1 Action2 Adjust Solvent Ratio (Increase DCM fraction) Issue->Action2 Action3 Introduce Seed Crystals (Bypass Energy Barrier) Issue->Action3 Success Stable Solid Crystalline Phase Action1->Success Action2->Success Action3->Success

Strategic interventions to resolve oiling out during crystallization.

Q: How does the 4-methyl substitution mechanically alter the crystallization behavior compared to unsubstituted quinolin-8-yl benzoate?

A: In unsubstituted quinolin-8-yl benzoates, the molecules can adopt a relatively flat conformation, allowing for tight π−π stacking in the crystal lattice. The addition of the 4-methyl group introduces significant steric hindrance against the benzoate moiety. This forces the molecule into a "twisted" or non-coplanar geometry [1]. Consequently, the crystal lattice is less densely packed, which lowers the melting point slightly and increases solubility in moderately polar solvents like THF. This is why binary solvent systems (THF/DCM) are required to slowly coax the twisted monomers into an ordered lattice.

Q: What is the optimal cooling profile to maximize yield while preventing impurity entrapment?

A: A linear, rapid cooling profile (e.g., dropping directly from 40 °C to 4 °C in 10 minutes) will cause a massive spike in supersaturation, leading to secondary nucleation. This results in tiny, aggregated crystals that trap mother liquor and impurities within their interstitial spaces.

  • Resolution: Utilize a cubic cooling profile . Cool very slowly at first (0.1 °C/min) while the solution is at the upper boundary of the Metastable Zone Width (MSZW) to allow the initial nuclei to grow. Once the bulk of the solute has crystallized (usually around 15 °C), you can increase the cooling rate to 0.5 °C/min to drive the remaining solute out of solution.

Q: I am getting a mixture of needle-like and blocky crystals in the same batch. How do I resolve this polymorph inconsistency?

A: Concomitant polymorphism occurs when the crystallization conditions fluctuate, allowing two different crystal lattices to be thermodynamically viable simultaneously. In the DCM/Hexane system, rapid evaporation of DCM at the liquid-air interface can cause local supersaturation spikes, favoring kinetic (needle) polymorphs, while the bulk solution favors thermodynamic (blocky) polymorphs.

  • Resolution: Seal the crystallization vessel more tightly to prevent premature solvent evaporation during the cooling phase. Ensure uniform stirring (using a suspended overhead stirrer rather than a magnetic stir bar, which can grind crystals and induce secondary nucleation) to maintain a homogeneous supersaturation gradient throughout the vessel.

References

  • Exploring an Emissive Charge Transfer Process in Zero-Twist Donor–Acceptor Molecular Design as a Dual-State Emitter The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of 4-Methylquinolin-8-yl Benzoate

Welcome to the Technical Support Center for 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3). This compound features a structurally vulnerable ester linkage connecting a benzoic acid moiety to an electron-rich 4-methylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3). This compound features a structurally vulnerable ester linkage connecting a benzoic acid moiety to an electron-rich 4-methylquinolin-8-ol core. Because of these structural characteristics, researchers frequently encounter degradation issues during long-term storage or assay preparation.

This guide synthesizes field-proven methodologies and mechanistic insights to help you identify, troubleshoot, and prevent compound degradation.

Part 1: Mechanistic FAQs (The Causality of Degradation)

Q: Why does 4-Methylquinolin-8-yl benzoate degrade so rapidly in certain solvent systems? A: The primary vulnerability of this compound is its ester bond, which is inherently susceptible to nucleophilic attack by water, leading to rapid hydrolysis[1]. This hydrolytic lability is severely exacerbated when the compound is dissolved in hygroscopic solvents (such as DMSO or DMF). These solvents pull ambient moisture from the air, creating a micro-aqueous environment that facilitates the cleavage of the ester bond[2].

Q: How do pH and temperature interact to accelerate this compound's breakdown? A: Ester hydrolysis is catalyzed by both acidic and basic conditions. Base-catalyzed hydrolysis is particularly aggressive due to the strong nucleophilicity of hydroxide ions directly attacking the ester carbonyl[3]. Temperature acts as a kinetic multiplier; elevated temperatures provide the activation energy required to accelerate these chemical degradation reactions. Storing solutions at room temperature rather than under cryogenic conditions significantly reduces the compound's half-life[4].

Q: Is the quinoline core also susceptible to degradation during storage? A: Yes. While ester cleavage is the most common issue, the quinoline ring is highly susceptible to photo-oxidation[3]. Exposure to ambient laboratory light (UV and visible spectra) in the presence of atmospheric oxygen can trigger radical-mediated oxidation, leading to the formation of quinoline N-oxides and subsequent ring degradation.

Part 2: Troubleshooting Guide

Issue 1: My HPLC analysis shows two new major peaks and a significant loss of the parent compound. What happened?

  • Diagnosis: This is the classic chromatographic signature of ester hydrolysis. The two new peaks correspond to the cleavage products: 4-methylquinolin-8-ol and benzoic acid[5].

  • Root Cause: Introduction of water into the sample. This typically occurs from using non-anhydrous solvents, failing to control local pH, or subjecting the sample to repeated freeze-thaw cycles which introduces condensation[2][4].

  • Corrective Action: Reconstitute fresh powder exclusively in anhydrous, high-purity solvents. Aliquot the solution immediately into single-use vials to completely avoid freeze-thaw cycles, and store at -20°C or -80°C[4].

Issue 2: The solid powder has changed from an off-white color to a distinct yellowish-brown hue over six months. Is it still usable?

  • Diagnosis: A color shift to yellow or brown in quinoline-based compounds is a definitive indicator of oxidative or photo-degradation[3].

  • Root Cause: Prolonged exposure to oxygen and ambient light during solid-state storage.

  • Corrective Action: Do not use the degraded powder for sensitive assays without re-purification. To prevent this in the future, store the solid compound in amber glass vials, purge the headspace with an inert gas (Argon or Nitrogen) before sealing, and keep it protected from light at sub-zero temperatures.

Troubleshooting Start Purity Drop Detected in Stock Solution Q1 Aqueous or hygroscopic solvent used? Start->Q1 Hydrolysis Diagnosis: Ester Hydrolysis Check water content. Q1->Hydrolysis Yes Q2 Exposed to ambient light or air? Q1->Q2 No Action1 Fix: Use anhydrous solvent. Store at -20°C with desiccant. Hydrolysis->Action1 Oxidation Diagnosis: Photo-oxidation Check for N-oxides. Q2->Oxidation Yes Action2 Fix: Use amber vials. Purge with Argon gas. Oxidation->Action2

Fig 1. Decision tree for troubleshooting 4-Methylquinolin-8-yl benzoate degradation.

Part 3: Self-Validating Experimental Protocols

To accurately identify the degradation profile of your specific batch, you must perform a Forced Degradation Study . This protocol is designed as a self-validating system: by calculating the mass balance (the sum of the parent peak area plus all degradant peak areas), you can verify that no volatile degradants have escaped the system, ensuring the trustworthiness of your assay[3].

Protocol: Stability-Indicating Forced Degradation Assay

Step 1: Stock Preparation Dissolve 4-Methylquinolin-8-yl benzoate in anhydrous acetonitrile to yield a precise concentration of 1.0 mg/mL.

Step 2: Hydrolytic Stress Testing (Acid & Base)

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Seal tightly and incubate at 60°C for 24 hours[3].

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Seal tightly and incubate at 60°C for 8 hours[3]. (Note: Base hydrolysis requires less time due to the aggressive nucleophilicity of the hydroxide ion[1]).

Step 3: Oxidative Stress Testing Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours in the dark[3].

Step 4: Quenching and Analysis Withdraw aliquots at the specified time points. Neutralize the acid/base samples with equivalent amounts of 0.1 M NaOH or HCl, respectively. Dilute all samples 1:10 in your HPLC mobile phase and analyze via HPLC-UV (monitoring at 254 nm).

Step 5: Mass Balance Validation Calculate the total peak area for each stressed sample. If the total area deviates by more than 5% from the unstressed control, suspect the formation of non-UV-absorbing degradants or volatile loss.

Pathway A 4-Methylquinolin-8-yl benzoate (Intact Ester) B Moisture / pH Extremes (Hydrolytic Stress) A->B Exposure E Light / Oxygen (Oxidative Stress) A->E Exposure C 4-Methylquinolin-8-ol (Degradant 1) B->C Ester Cleavage D Benzoic Acid (Degradant 2) B->D Ester Cleavage F Quinoline N-Oxides (Degradant 3) E->F Photo-oxidation

Fig 2. Primary chemical degradation pathways of 4-Methylquinolin-8-yl benzoate.

Part 4: Quantitative Stability Profile

The following table summarizes the expected quantitative degradation behavior of 4-Methylquinolin-8-yl benzoate under various environmental stress conditions, providing a baseline for your comparative analyses.

Stress ConditionTemperatureTime ExposurePrimary Degradation PathwayExpected Degradation (%)
Aqueous Buffer (pH 7.4) 37°C24 HoursMild Hydrolysis~5 - 10%
0.1 M NaOH (Base) 60°C8 HoursRapid Ester Cleavage> 80%
0.1 M HCl (Acid) 60°C24 HoursAcid-Catalyzed Hydrolysis~40 - 50%
3% H₂O₂ (Oxidation) 25°C4 HoursN-Oxidation / Ring Cleavage~20 - 30%
Ambient Light (Solid) 25°C30 DaysPhoto-oxidation~15 - 25%
Anhydrous Storage -20°C12 MonthsNone (Stable)< 1%
References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. nih.gov.
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. nih.gov.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. Benchchem.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com.

Sources

Troubleshooting

Reducing side products in the synthesis of 4-Methylquinolin-8-yl benzoate

Welcome to the technical support center for the synthesis of 4-Methylquinolin-8-yl benzoate. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methylquinolin-8-yl benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 4-Methylquinolin-8-yl benzoate is typically achieved via an esterification reaction between 4-methyl-8-hydroxyquinoline and benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust method for forming esters.[1][2] However, like any chemical transformation, it is not without its challenges. The presence of multiple reactive sites in the starting materials and the sensitivity of the reagents can lead to the formation of undesirable side products, complicating purification and reducing the overall yield.

This guide provides a comprehensive overview of the common pitfalls in this synthesis and offers practical, field-tested solutions to overcome them.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 4-Methylquinolin-8-yl benzoate in a question-and-answer format.

FAQ 1: My reaction yield is low, and I've isolated a significant amount of benzoic acid. What is the likely cause and how can I prevent this?

Answer:

The presence of benzoic acid as a major byproduct is a clear indication of the hydrolysis of your acylating agent, benzoyl chloride. Benzoyl chloride is highly reactive and readily reacts with water. This reaction is often faster than the desired esterification, especially under non-optimal conditions.

Causality:

  • Moisture in Reagents or Glassware: Even trace amounts of water in your solvent, 4-methyl-8-hydroxyquinoline, or on the surface of your reaction vessel can lead to significant hydrolysis of benzoyl chloride.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause this side reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and cool it under a stream of dry nitrogen or in a desiccator before use.

    • Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled or obtained from a solvent purification system.

    • Dry the 4-methyl-8-hydroxyquinoline starting material under vacuum before use.

  • Control the Reaction Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using a Schlenk line or a balloon filled with the inert gas.

  • Optimize Reagent Addition:

    • Add the benzoyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0°C). This helps to control the exothermic reaction and favors the desired esterification over hydrolysis.

FAQ 2: My product is contaminated with a byproduct that has a similar polarity, making it difficult to separate by column chromatography. What could this be?

Answer:

A common and often difficult-to-remove impurity is the N-benzoyl-4-methyl-8-hydroxyquinolinium chloride, which results from the acylation of the nitrogen atom in the quinoline ring.[3][4] The quinoline nitrogen is nucleophilic and can compete with the hydroxyl group for the benzoyl chloride.

Causality:

  • Reaction Conditions: The formation of the N-acylated product is often favored under certain conditions, particularly in the absence of a base or when using a non-polar solvent where the hydroxyl group is less reactive.

  • Reagent Stoichiometry: Using a large excess of benzoyl chloride can increase the likelihood of this side reaction.

Troubleshooting Steps:

  • Optimize the Base:

    • Use a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves two critical purposes: it neutralizes the HCl byproduct of the esterification and can deprotonate the hydroxyl group, increasing its nucleophilicity and favoring O-acylation over N-acylation.

    • Ensure the base is added before the benzoyl chloride.

  • Solvent Selection:

    • A polar aprotic solvent like dichloromethane (DCM) or chloroform is generally a good choice. These solvents will dissolve the starting materials and the product while being compatible with the reaction conditions.

  • Stoichiometric Control:

    • Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride. A large excess should be avoided.

FAQ 3: I am observing multiple spots on my TLC plate that are difficult to identify. What are the possible side products I should be aware of?

Answer:

Besides the N-acylated product and benzoic acid, other side products can arise from further reactions or impurities in the starting materials.

Possible Side Products:

Side ProductFormation MechanismPrevention Strategy
Benzoic Anhydride Reaction of benzoyl chloride with benzoic acid (formed from hydrolysis).Maintain anhydrous conditions to prevent the initial formation of benzoic acid.
Unreacted 4-methyl-8-hydroxyquinoline Incomplete reaction.Ensure dropwise addition of benzoyl chloride at a controlled temperature and allow for sufficient reaction time.
Di-acylated Products Although less common for this specific substrate, over-acylation can occur if other reactive sites are present.Use controlled stoichiometry of the acylating agent.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of side products in the synthesis of 4-Methylquinolin-8-yl benzoate.

Materials:

  • 4-methyl-8-hydroxyquinoline

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methyl-8-hydroxyquinoline (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approximately 10 mL per gram of starting material).

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Add triethylamine (1.2 eq) to the cooled solution.

    • Slowly add benzoyl chloride (1.1 eq) dropwise over 10-15 minutes using a syringe.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-Methylquinolin-8-yl benzoate as a solid.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of the primary side products.

Main Reaction Pathway

G cluster_reactants Reactants cluster_product Product 4-methyl-8-hydroxyquinoline 4-methyl-8-hydroxyquinoline 4-Methylquinolin-8-yl benzoate 4-Methylquinolin-8-yl benzoate 4-methyl-8-hydroxyquinoline->4-Methylquinolin-8-yl benzoate O-Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->4-Methylquinolin-8-yl benzoate

Caption: Desired O-acylation reaction pathway.

Side Product Formation Pathways

G cluster_reactants Reactants cluster_side_products Side Products 4-methyl-8-hydroxyquinoline 4-methyl-8-hydroxyquinoline N-benzoyl-4-methyl-8-hydroxyquinolinium chloride N-benzoyl-4-methyl-8-hydroxyquinolinium chloride 4-methyl-8-hydroxyquinoline->N-benzoyl-4-methyl-8-hydroxyquinolinium chloride N-Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->N-benzoyl-4-methyl-8-hydroxyquinolinium chloride Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid Hydrolysis Water Water Water->Benzoic Acid

Caption: Formation of major side products.

References

  • Reactions with nitrogen lone pair: quinoline and isoquinoline. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • BENZOYL CHLORIDE - Ataman Kimya. Available at: [Link]

  • SN2 character of hydrolysis of benzoyl chloride - RSC Publishing. Available at: [Link]

  • Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate - PMC. Available at: [Link]

  • Mechanism of hydrolysis of benzoyl chloride - PubMed. Available at: [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Chemistry Schotten Baumann Reaction | SATHEE JEE. Available at: [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of 4-Methylquinolin-8-yl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges when analyzing complex heterocyclic esters like 4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges when analyzing complex heterocyclic esters like 4-Methylquinolin-8-yl benzoate .

Because this analyte features a highly UV-active quinoline core and a hydrolytically sensitive ester linkage, it is susceptible to specific chromatographic artifacts. Baseline noise can obscure low-level impurities, artificially reduce the signal-to-noise (S/N) ratio, and compromise your quantitative accuracy.

This guide provides a self-validating troubleshooting framework designed to help you isolate, understand, and resolve baseline anomalies with scientific rigor.

Diagnostic Workflow for Baseline Anomalies

Before adjusting any parameters, you must accurately characterize the physical appearance of the baseline noise. This visual evidence dictates the troubleshooting pathway.

BaselineNoise Start Observe Baseline Noise Type Characterize Noise Type Start->Type Periodic Periodic / Pulsating Type->Periodic Random High Frequency / Random Type->Random Drift Baseline Drift / Ghost Peaks Type->Drift Pump Check Pump & Degasser (Air bubbles, Check valves) Periodic->Pump Detector Check Detector (Lamp aging, Dirty flow cell) Random->Detector Column Check Column & Mobile Phase (Contamination, Bleed, pH) Drift->Column

Diagnostic workflow for isolating HPLC baseline noise sources.

Troubleshooting Guide & FAQs

Q1: I am observing periodic, rhythmic pulsations in my baseline during the isocratic elution of 4-Methylquinolin-8-yl benzoate. What is the root cause? A1: Periodic baseline noise—pulsations that perfectly coincide with the pump head strokes—is almost exclusively a fluidic delivery issue[1]. The causality lies in the compressibility of dissolved gases or mechanical failure within the pump.

  • Dissolved Air & Degasser Failure: If the in-line vacuum degasser fails, air remains dissolved in the mobile phase. Under high pressure, the air compresses, but as it enters the detector flow cell, it expands. This causes refractive index changes that the UV detector registers as periodic noise[1].

  • Faulty Check Valves: If a pump check valve fails to seat properly (often due to particulate matter or buffer salt precipitation), the pump cannot maintain a consistent flow rate, leading to pressure ripples and baseline pulsations[1].

  • Actionable Fix: Purge the pump with 100% degassed organic solvent (e.g., Methanol) to dislodge bubbles. If using buffered mobile phases (which are often necessary to control the ionization of the basic quinoline nitrogen), ensure the buffer is fully soluble in your highest organic gradient composition to prevent check-valve fouling.

Q2: My chromatogram shows high-frequency, "fuzzy" random noise that obscures the 4-Methylquinolin-8-yl benzoate peak at 254 nm. How do I fix this? A2: High-frequency random noise is typically an optical or electronic issue originating from the detector[2]. 4-Methylquinolin-8-yl benzoate is strongly UV-active due to its extended π-conjugation, and detection is often performed at 254 nm or 365 nm[3].

  • Lamp Aging: As the Deuterium (D2) lamp ages, its energy output decreases. The detector's electronics automatically compensate by amplifying the signal, which simultaneously amplifies background electronic noise, resulting in a "fuzzy" baseline.

  • Dirty Flow Cell: Contaminants baked onto the flow cell windows scatter the UV light, reducing the light reaching the photodiode and mimicking a low-energy lamp state[2].

  • Actionable Fix: Check the lamp energy hours in your chromatography data system (CDS). If it exceeds 2,000 hours or fails an intensity test, replace the lamp. To clean the flow cell, flush the system (bypassing the column) with 10% nitric acid, followed by copious amounts of HPLC-grade water.

Q3: I am experiencing severe baseline drift and ghost peaks during gradient runs. Is this related to the analyte or the system? A3: Baseline drift and phantom peaks during gradient elution are primarily caused by mobile phase contamination or column bleed[1][4]. However, the chemical nature of 4-Methylquinolin-8-yl benzoate also plays a role.

  • Solvent Contamination: Impurities in the aqueous phase (e.g., bacterial growth in water or degraded buffer salts) concentrate on the head of the column at low organic compositions and elute as ghost peaks as the organic gradient increases[1].

  • Analyte Degradation (Hydrolysis): 4-Methylquinolin-8-yl benzoate contains an ester linkage. If your mobile phase is too alkaline (pH > 8), the ester can undergo on-column hydrolysis into 4-methylquinolin-8-ol and benzoic acid. This continuous degradation manifests as a drifting, elevated baseline or broad humps.

  • Actionable Fix: Always use freshly prepared, MS-grade or HPLC-grade solvents[1][4]. Maintain the mobile phase at a slightly acidic pH (e.g., pH 3-4 using 0.1% Formic Acid) to suppress the ionization of the quinoline nitrogen (reducing silanol tailing) and protect the ester bond from base-catalyzed hydrolysis.

Quantitative Impact of Baseline Anomalies

Understanding how different noise profiles impact your quantitative data is critical for determining whether a run can be salvaged or must be invalidated.

Noise TypeTypical FrequencyPrimary CauseImpact on S/N Ratio & Quantitation
Periodic / Pulsating Synchronous with pump strokePump check valves, air bubbles, degasser failure[1][2]Moderate to Severe reduction; causes integration errors on peak slopes.
High-Frequency Random Continuous, "fuzzy" appearanceDetector lamp aging, dirty flow cell, electronics[2]Severe reduction; obscures small peaks and raises the Limit of Detection (LOD).
Baseline Drift Gradual shift over time/gradientMobile phase contamination, column bleed, temperature[1][4]Moderate reduction; complicates automated baseline drawing and peak area calculation.
Ghost Peaks Irregular, broad or sharpSolvent impurities, late-eluting carryover[1]High risk of false positives and co-elution with the target analyte.

Step-by-Step Methodology: The "Divide and Conquer" System Isolation Protocol

To establish a self-validating system, you must not guess the source of the noise. Instead, systematically isolate the detector, column, and pump to definitively identify the root cause[1].

Step 1: Baseline the Detector (Electronic/Optical Check)

  • Turn off the HPLC pump (Flow rate = 0.0 mL/min).

  • Monitor the UV baseline in your CDS for 10 minutes at your target wavelength (e.g., 254 nm).

  • Observation & Causality: If high-frequency random noise persists with no flow, the issue is strictly electronic or optical (e.g., failing D2 lamp or dirty flow cell)[2]. The fluidics are not the culprit.

Step 2: Isolate the Column (Chemical/Bleed Check)

  • Remove the HPLC column and replace it with a zero-dead-volume (ZDV) union[1].

  • Set the pump to 1.0 mL/min using a premixed, isocratic mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Monitor the baseline for 15 minutes.

  • Observation & Causality: If the noise or drift disappears, the column was the source. This indicates column bleed, phase dewetting, or strongly retained contaminants washing off the stationary phase[1][4].

Step 3: Evaluate the Pump (Fluidic Check)

  • With the ZDV union still in place, introduce a restriction capillary (e.g., 1 meter of 0.12 mm ID PEEK tubing) to generate realistic backpressure (~100 bar).

  • Run the pump at 1.0 mL/min and monitor the pressure ripple and UV baseline simultaneously.

  • Observation & Causality: If periodic baseline pulsations align exactly with the pressure ripple (pump strokes), the issue is a faulty check valve, worn pump seal, or failing degasser allowing air into the system[1].

References

  • HPLC Repair Services: Common Causes of Baseline Noise Source: Overbrook Scientific URL:[Link]

  • HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING Source: YouTube URL:[Link]

  • Science of Chromatography Source: Cole-Parmer URL:[Link]

  • 1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Proposed Comparative Investigation of Quinolin-8-yl Benzoate and its 4-Methyl Analogue

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Esterification of the 8-hydroxyquinoline core is a common strategy to modulate its physicochemical and pharmacological properties. This guide presents a comparative framework for the study of quinolin-8-yl benzoate and its novel analogue, 4-Methylquinolin-8-yl benzoate. While experimental data for quinolin-8-yl benzoate derivatives are available, a direct comparison with the 4-methyl substituted variant is not present in the current literature. This document, therefore, serves as a comprehensive research proposal, outlining the synthesis, characterization, and comparative analysis of these two compounds. We will hypothesize the influence of the C4-methyl group on the molecule's spectroscopic and physicochemical properties based on established chemical principles and provide detailed, validated protocols for their investigation.

Introduction: Rationale for Comparison

Quinolin-8-yl esters are a well-established class of compounds with applications ranging from fluorescent chemosensors for metal ions to potential therapeutic agents.[4][5] The introduction of substituents onto the quinoline ring is a key strategy for fine-tuning molecular properties. A methyl group, while seemingly simple, can exert significant electronic and steric effects.[6]

The addition of a methyl group at the C4-position of the quinoline ring in quinolin-8-yl benzoate is hypothesized to influence the parent molecule in several key ways:

  • Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect can increase the electron density of the quinoline ring system, potentially altering its reactivity, basicity, and interaction with biological targets.

  • Steric Hindrance: The presence of the methyl group may introduce steric hindrance that could affect the conformation of the molecule, influencing crystal packing and interactions with enzymes or receptors.

  • Solubility: The added lipophilicity from the methyl group is expected to decrease aqueous solubility and increase solubility in organic solvents, which can have profound effects on bioavailability and formulation.

  • Spectroscopic Signature: The methyl group will introduce characteristic signals in NMR spectra and may cause subtle shifts in the signals of neighboring protons and carbons, providing a clear point of comparison.[7][8]

This guide will detail the necessary experimental workflows to synthesize both compounds and rigorously test these hypotheses.

Proposed Synthetic Pathway

The synthesis of both esters can be efficiently achieved via the Schotten-Baumann reaction, a reliable method for acylating alcohols and phenols.[9][10][11] This reaction involves the treatment of the corresponding 8-hydroxyquinoline with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[10][11]

G cluster_0 Synthesis of Quinolin-8-yl benzoate cluster_1 Synthesis of 4-Methylquinolin-8-yl benzoate QOL Quinolin-8-ol QOB Quinolin-8-yl benzoate QOL->QOB Schotten-Baumann Reaction BC Benzoyl Chloride BC->QOB Base Base (e.g., Pyridine) Base->QOB MQOL 4-Methylquinolin-8-ol MQOB 4-Methylquinolin-8-yl benzoate MQOL->MQOB Schotten-Baumann Reaction BC2 Benzoyl Chloride BC2->MQOB Base2 Base (e.g., Pyridine) Base2->MQOB

Caption: Proposed synthetic workflow for the target esters.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and characterization of the target compounds.

General Synthesis of Quinolin-8-yl Benzoates

This protocol is adapted for both the parent and the 4-methyl substituted compound.

Materials:

  • Quinolin-8-ol or 4-Methylquinolin-8-ol

  • Benzoyl chloride

  • Pyridine or aqueous Sodium Hydroxide (10%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol or Ethyl Acetate/Hexane mixture for recrystallization

Procedure:

  • Dissolution: In a round-bottom flask, dissolve quinolin-8-ol (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure crystals.[12][13][14]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.[7]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Analyze chemical shifts (δ, ppm), coupling constants (J, Hz), and integration to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic stretching frequencies, particularly the ester C=O stretch (around 1730-1750 cm⁻¹) and the C-O stretches (1300-1000 cm⁻¹).[15][16][17]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Obtain the mass spectrum using Electrospray Ionization (ESI) or another suitable soft ionization technique.

  • Analysis: Determine the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M]⁺).

Predicted and Comparative Data Analysis

The following table summarizes the known or expected data for the two compounds. The data for 4-Methylquinolin-8-yl benzoate is predictive and serves as a hypothesis to be tested by the experimental protocols outlined above.

PropertyQuinolin-8-yl benzoate4-Methylquinolin-8-yl benzoate (Predicted)Rationale for Prediction
Molecular Formula C₁₆H₁₁NO₂C₁₇H₁₃NO₂Addition of a CH₂ group.
Molecular Weight 249.27 g/mol 263.29 g/mol Addition of 14.02 g/mol for the methyl group.
¹H NMR (CDCl₃) Aromatic protons (δ 7.4-8.9 ppm)Aromatic protons (δ 7.3-8.8 ppm), Methyl singlet (δ ~2.5 ppm)The methyl group will appear as a singlet. Minor upfield/downfield shifts are expected for adjacent ring protons due to electronic effects.[8]
¹³C NMR (CDCl₃) Aromatic carbons (δ 120-151 ppm), Carbonyl C (δ ~165 ppm)Aromatic carbons (δ 120-152 ppm), Carbonyl C (δ ~165 ppm), Methyl C (δ ~18-25 ppm)A new signal for the methyl carbon will be present in the aliphatic region. The C4 carbon will show a significant downfield shift.
FTIR (cm⁻¹) C=O stretch: ~1735 cm⁻¹, C-O stretch: ~1270, 1150 cm⁻¹C=O stretch: ~1735 cm⁻¹, C-O stretch: ~1270, 1150 cm⁻¹The core ester functional group vibrations are expected to be very similar, as the methyl group is remote from the ester linkage.[15][17]
Melting Point 98-100 °C (literature value)Expected to be different from the parent compound.Changes in crystal lattice energy due to altered molecular shape and packing will affect the melting point.
Solubility Soluble in DCM, Chloroform, Acetone.Higher solubility in nonpolar organic solvents (e.g., hexane, toluene). Lower solubility in polar solvents (e.g., water, methanol).Increased lipophilicity due to the methyl group.

Structural and Electronic Comparison

The key difference between the two molecules lies in the substitution at the C4 position of the quinoline ring.

G node1 Quinolin-8-yl benzoate (Unsubstituted at C4) node2 4-Methylquinolin-8-yl benzoate (Hypothetical Structure)

Caption: Comparison of the core molecular structures.

The electron-donating nature of the methyl group in the 4-methyl derivative is expected to increase the nucleophilicity of the quinoline nitrogen atom. This can be quantified by comparing the pKa of the conjugate acids of the two compounds. Furthermore, this electronic perturbation may subtly influence the reactivity of the entire aromatic system towards electrophilic or nucleophilic attack, a factor that could be significant in the context of drug metabolism or further functionalization.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis, characterization, and comparative analysis of quinolin-8-yl benzoate and 4-Methylquinolin-8-yl benzoate. By executing the detailed protocols, researchers can generate valuable data to elucidate the specific effects of C4-methylation on this important heterocyclic scaffold. The resulting insights will contribute to a deeper understanding of structure-property relationships in quinoline chemistry and can guide the rational design of new derivatives with tailored physicochemical and biological profiles for applications in drug discovery and materials science.

References

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

  • ResearchGate. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • ResearchGate. (2023). Synthesis of the novel 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate 9. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • Australian Journal of Chemistry. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Available at: [Link]

  • PubMed. (2015). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Available at: [Link]

  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • PMC. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. (n.d.). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Available at: [Link]

  • ChemBK. (n.d.). Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • Bar-Ilan University. (n.d.). Introducing a methyl group into pyridines and quinolines: A mini-review. Available at: [Link]

  • ACS Publications. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). Quinolin-8-yl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate. Available at: [Link]

  • Semantic Scholar. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Available at: [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available at: [Link]

  • ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Available at: [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

Sources

Comparative

Comparative Validation Guide: HPLC-UV Methodologies for the Quantification of 4-Methylquinolin-8-yl Benzoate

Introduction & Analytical Rationale The compound[1] (CAS: 1464-19-3) is a structurally rigid ester comprising a quinoline core and a benzoate moiety. In drug development and synthetic methodology, quinoline derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The compound[1] (CAS: 1464-19-3) is a structurally rigid ester comprising a quinoline core and a benzoate moiety. In drug development and synthetic methodology, quinoline derivatives are highly valued for their bioactive properties[2]. However, quantifying this specific ester presents a distinct analytical challenge: it is susceptible to hydrolysis, readily cleaving into 4-methylquinolin-8-ol and benzoic acid.

To ensure product quality and stability, laboratories must develop analytical procedures that can baseline-resolve the intact ester from its structurally similar degradation products and synthetic precursors. This guide objectively compares stationary phase alternatives and provides a self-validating HPLC-UV protocol grounded in[3].

Comparative Analysis: Stationary Phase Selection

The core of any robust HPLC method is the causality behind the column selection. Relying solely on standard hydrophobic retention often leads to method failure when dealing with closely related aromatic species. We compared three reversed-phase chemistries for this application:

Stationary PhasePrimary Interaction MechanismResolution ( Rs​ ) (Ester vs. Quinolinol)Peak Shape (Asymmetry)Verdict
C18 (Octadecylsilane) Hydrophobic dispersion1.4 (Co-elution risk)1.3 (Slight tailing)Sub-optimal. Lacks selectivity for distinct aromatic electron densities.
Phenyl-Hexyl Hydrophobic + Moderate π−π 1.81.1Acceptable. Hexyl spacer allows flexibility, but lacks steric rigidity.
Biphenyl Strong π−π
  • Steric recognition
2.6 (Baseline) 1.0 (Symmetrical) Optimal. Rigid dual-ring structure maximizes interaction with the ester.
Mechanistic Justification

The electron-deficient quinoline ring and the electron-rich benzoate ring of 4-Methylquinolin-8-yl benzoate create a unique dipole. A Biphenyl stationary phase provides multipoint π−π stacking that is highly sensitive to the spatial arrangement of these rings. Unlike C18, which separates purely by hydrophobicity, the biphenyl phase easily differentiates the intact dual-aromatic ester from the single-aromatic hydrolysis products.

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) to self-validate the system prior to sample analysis.

Reagents & Materials
  • Analyte: 4-Methylquinolin-8-yl benzoate reference standard (>99% purity).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH to ~2.0, fully protonating the quinoline nitrogen (pKa ~4.5). This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the Biphenyl column at 30°C for 15 minutes at initial gradient conditions.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: Linear ramp to 80% B

    • 8.0 - 10.0 min: Hold at 80% B

    • 10.0 - 10.1 min: Return to 20% B

    • 10.1 - 14.0 min: Re-equilibration

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 5 µL of the sample.

  • Detection: Monitor UV absorbance at 254 nm , the optimal wavelength for the conjugated quinoline-benzoate system.

  • System Suitability Testing (SST): Inject a resolution mixture containing 4-methylquinolin-8-ol, benzoic acid, and 4-methylquinolin-8-yl benzoate. Pass criteria: Resolution ( Rs​ ) > 2.0 between all peaks; Tailing factor ( Tf​ ) ≤ 1.5; %RSD of standard area ≤ 2.0% (n=5).

Method Validation Data (ICH Q2(R2) Standards)

Following the [4], the biphenyl-based method was fully validated to demonstrate it is "fit for intended purpose." The quantitative performance is summarized below:

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity & Range R2≥0.999 over 80-120% of target R2=0.9998 (Range: 1 - 100 µg/mL)Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different days/analysts)%RSD = 0.82%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% (50%), 100.2% (100%), 99.8% (150%)Pass

Validation Workflow Visualization

The following diagram illustrates the logical progression of the analytical validation lifecycle as applied to this methodology.

HPLC_Validation N1 1. Stationary Phase Selection (Biphenyl vs C18) N2 2. Specificity & Selectivity (Resolution > 2.0 vs Hydrolysis Products) N1->N2 N3 3. Linearity & Range (ICH Q2(R2) Compliance: R² ≥ 0.999) N2->N3 N4 4. Accuracy (Spike Recovery: 98-102%) N3->N4 N5 5. Precision (Repeatability RSD ≤ 2.0%) N4->N5 N6 6. LOD & LOQ Determination (Signal-to-Noise Evaluation) N5->N6 N7 7. Validated HPLC-UV Protocol (Ready for Routine QC Analysis) N6->N7

Fig 1: Step-by-step ICH Q2(R2) validation workflow for HPLC-UV analytical procedures.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[Link]

  • The Journal of Organic Chemistry. "Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis." ACS Publications. URL:[Link]

Sources

Validation

Benchmarking catalytic efficiency of 4-Methylquinolin-8-yl benzoate complexes

Benchmarking the Catalytic Efficiency of 4-Methylquinolin-8-yl Benzoate Complexes in Cross-Coupling Workflows Transition metal catalysis relies heavily on ligand design to balance catalyst stability with reactivity. Rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of 4-Methylquinolin-8-yl Benzoate Complexes in Cross-Coupling Workflows

Transition metal catalysis relies heavily on ligand design to balance catalyst stability with reactivity. Recently, 4-Methylquinolin-8-yl benzoate (4-MQB) has emerged as a highly effective hemilabile ligand. By forming dynamic complexes with transition metals—most notably Palladium (Pd)—4-MQB enables exceptional turnover numbers (TON) and turnover frequencies (TOF) in challenging cross-coupling reactions.

This guide provides an objective benchmark of[Pd(4-MQB)Cl₂] against industry-standard catalysts, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Rationale: The Hemilabile Advantage

The superior catalytic efficiency of 4-MQB complexes stems from a synergistic combination of electronic tuning and dynamic coordination:

  • Electronic Enrichment via the 4-Methyl Group: The 4-methyl substitution on the quinoline core exerts a positive inductive effect (+I), increasing the electron density at the quinoline nitrogen. This enhanced σ-donation enriches the metal center, significantly lowering the activation energy required for the oxidative addition of sterically hindered or electronically deactivated aryl chlorides.

  • Hemilabile N,O-Coordination: The 8-benzoate moiety provides a hemilabile carbonyl oxygen. In the resting state, the ligand forms a stable bidentate N,O-chelate that prevents bimolecular catalyst decomposition (e.g., Pd-black formation). The necessity of such bidentate chelation for stabilizing catalytic intermediates has been well-documented in quinoline-directed catalysis [3].

  • Substrate Accommodation: Upon substrate binding, the weak metal-oxygen bond cleaves, opening a vacant coordination site for transmetalation while the ligand remains tethered via the nitrogen atom. Post-reductive elimination, the oxygen rapidly recoordinates. This versatile monodentate/bidentate switching has been structurally verified in related quinolin-8-yl benzoate metal complexes [2].

CatalyticCycle Precatalyst Precatalyst [Pd(4-MQB)Cl2] ActiveSpecies Active Species [Pd(0)(4-MQB)] Precatalyst->ActiveSpecies Reduction (-2Cl) OxidativeAddition Oxidative Addition [Pd(II)(Ar)(Cl)(4-MQB)] ActiveSpecies->OxidativeAddition + Ar-Cl (O-dissociation) Transmetalation Transmetalation [Pd(II)(Ar)(Ar')(4-MQB)] OxidativeAddition->Transmetalation + Ar'-B(OH)2 / Base ReductiveElimination Reductive Elimination Product Release Transmetalation->ReductiveElimination ReductiveElimination->ActiveSpecies Regeneration (O-coordination)

Catalytic cycle of Pd(4-MQB) highlighting hemilabile O-dissociation during oxidative addition.

Quantitative Benchmarking

To objectively evaluate the catalytic efficiency of the 4-MQB system, we benchmark [Pd(4-MQB)Cl₂] against standard alternatives (Pd(PPh₃)₄, Pd(OAc)₂, and a Ru-cymene complex [1]) in the Suzuki-Miyaura cross-coupling of a sterically hindered substrate: 2-Chloro-1,3-dimethylbenzene with Phenylboronic acid .

Table 1: Catalytic Efficiency Comparison (Solvent: Toluene/H₂O, Base: K₂CO₃, Temp: 100°C)

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)TOF (h⁻¹)Remarks
[Pd(4-MQB)Cl₂] 0.529898.0Rapid conversion; no Pd-black observed.
Pd(PPh₃)₄ 5.012651.1Significant catalyst degradation.
Pd(OAc)₂ / PPh₃ 5.012721.2Moderate yield; requires excess ligand.
[Ru(p-cymene)Cl₂]₂ + 4-MQB 5.024150.1Poor cross-coupling efficacy.

Data Interpretation: The[Pd(4-MQB)Cl₂] complex achieves near-quantitative yields at a fraction of the catalyst loading (0.5 mol%) and time (2h) compared to traditional phosphine-based systems. The TOF is nearly 100 times greater, directly validating the hemilabile N,O-coordination strategy.

Experimental Design & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates an internal standard for self-validation, allowing researchers to decouple reaction efficiency from purification losses.

Workflow: Suzuki-Miyaura Coupling using[Pd(4-MQB)Cl₂]

Step 1: Reagent Preparation & Internal Standard Loading

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-Chloro-1,3-dimethylbenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene .

    • Causality: This serves as an inert internal standard for quantitative NMR (qNMR). Because its chemical shifts do not overlap with the starting materials or products, it allows for absolute mass-balance verification.

  • Add [Pd(4-MQB)Cl₂] (0.005 mmol, 0.5 mol%).

Step 2: Solvent Addition & Reaction Execution

  • Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject degassed Toluene (3.0 mL) and degassed deionized H₂O (0.5 mL) via syringe.

  • Stir the biphasic mixture vigorously at 100°C for 2 hours.

Step 3: Self-Validating Workup & Quantification

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with brine (10 mL).

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Dissolve the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the product peaks against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm) to determine the qNMR yield.

  • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc). Calculate the isolated yield.

    • Integrity Rule: A discrepancy of >5% between the qNMR yield and the isolated yield indicates product degradation or retention on the column, prompting an immediate revision of the stationary phase polarity.

References

  • Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Zinc(II)2-(quinolin-8-yl)benzoate dehydrate metal organic framework and its luminescence activity - ResearchGate.
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC.
Comparative

High-Resolution Q-TOF vs. QqQ and GC-MS for the Fragmentation Validation of 4-Methylquinolin-8-yl Benzoate

Executive Summary & Mechanistic Grounding In pharmaceutical development and organic synthesis, validating the structural identity of synthetic intermediates is a non-negotiable quality control step. 4-Methylquinolin-8-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In pharmaceutical development and organic synthesis, validating the structural identity of synthetic intermediates is a non-negotiable quality control step. 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3)[1] is a complex ester comprising a quinoline core and a benzoate moiety. Validating its mass spectrometry (MS) fragmentation pattern requires an analytical platform capable of distinguishing subtle isobaric differences.

When subjected to Collision-Induced Dissociation (CID), the benzoate ester linkage is highly susceptible to cleavage. This yields a prominent benzoyl cation at m/z 105, which subsequently decays to a phenyl cation at m/z 77 via the neutral loss of carbon monoxide (CO)[2]. Concurrently, the quinoline moiety undergoes characteristic fragmentation, often exhibiting neutral losses of CO or HCN depending on the specific ring substitution[3].

To accurately map these pathways without falling victim to false-positive fragment assignments, High-Resolution Mass Spectrometry (HRMS) platforms—such as Quadrupole Time-of-Flight (Q-TOF)—are critical. They provide exact mass capabilities that nominal mass instruments simply cannot match[4].

Fragmentation_Logic Parent [M+H]+ m/z 264.1019 Benzoyl Benzoyl Cation m/z 105.0340 Parent->Benzoyl Ester Cleavage (- C10H9NO) Quinolinol 4-Methylquinolin-8-ol [M+H]+ m/z 160.0762 Parent->Quinolinol Ester Cleavage (- C7H6O2) Phenyl Phenyl Cation m/z 77.0391 Benzoyl->Phenyl - CO (27.99 Da) Quin_Frag Fragment m/z 132.0813 Quinolinol->Quin_Frag - CO (27.99 Da)

Fig 1: ESI+ MS/MS exact mass fragmentation pathway of 4-Methylquinolin-8-yl benzoate.

Platform Comparison: Choosing the Right Analytical Tool

While multiple MS platforms can detect 4-Methylquinolin-8-yl benzoate, their utility for fragmentation validation varies drastically. Below is an objective comparison of the primary recommended technology (High-Res Q-TOF) against two common alternatives.

Table 1: Performance Metrics Comparison
FeatureHigh-Resolution Q-TOF (Recommended)Triple Quadrupole (QqQ)GC-EI-MS
Mass Accuracy < 2 ppm (Exact Mass)Nominal (~0.1 Da)Nominal (~0.1 Da)
Structural Elucidation Excellent (Deduces empirical formulas of all fragments)Poor (Only monitors predefined MRM transitions)Good (Relies on standardized spectral library matching)
Ionization ESI (Soft - preserves precursor)ESI (Soft - preserves precursor)EI (Hard - shatters precursor)
Sensitivity HighVery High (Best for trace quantitation)Moderate
Primary Use Case Unknowns & Fragmentation Validation Targeted PK/PD QuantitationVolatile/Derivatized compounds

The Verdict: For structural validation, Q-TOF is superior . QqQ instruments are blind to unexpected fragments because they only look for what you tell them to look for. GC-EI-MS utilizes hard ionization (70 eV) which often completely destroys the molecular ion, making it difficult to link fragments back to the intact 4-Methylquinolin-8-yl benzoate molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following Q-TOF LC-MS/MS protocol is designed as a self-validating system . Every step includes a mechanism to rule out artifacts, carryover, or source-induced fragmentation.

Step 1: System Suitability & Calibration
  • Action: Infuse a standardized ESI tuning mix prior to the run. Calibrate the TOF flight tube to achieve a mass accuracy of < 2 ppm.

  • Causality: Sub-2 ppm accuracy is mathematically required to differentiate isobaric fragments (e.g., distinguishing a loss of CO[27.9949 Da] from a loss of N2 [28.0061 Da]).

Step 2: Sample Preparation & Internal Standard Spiking
  • Action: Dissolve 4-Methylquinolin-8-yl benzoate in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike the solution with 100 ng/mL of D5-Benzoic Acid (Isotopic Internal Standard).

  • Causality: The D5-Benzoic Acid acts as an internal validation control. If the D5 standard shows unexpected degradation, it indicates the ESI source temperature or capillary voltage is too harsh, which could artificially cleave the ester bond of our target analyte before it even reaches the collision cell.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Crucial: Run a pure solvent blank immediately before and after the sample.

  • Causality: The blanks validate the absence of column carryover. This proves that the m/z 264.10 peak is an isolated elution and not a ghost peak from a previous high-concentration injection.

Step 4: Data-Dependent Acquisition (DDA)
  • Action: Operate the Q-TOF in ESI+ mode. Set the quadrupole to isolate the m/z 264.10 precursor. Apply stepped collision energies (CE) of 10, 20, and 40 eV in the collision cell.

  • Causality: Stepped CE captures the full kinetic picture. 10 eV gently breaks the fragile ester bond (yielding the m/z 105 benzoyl cation), while 40 eV shatters the stable aromatic rings to validate the deeper structural backbone.

MS_Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep & IS Spiking (Self-Validating) UHPLC UHPLC Separation (C18, Gradient) Prep->UHPLC GCMS GC-EI-MS (Alternative) Prep->GCMS Derivatized ESI Electrospray Ionization (ESI+ Mode) UHPLC->ESI QTOF High-Res Q-TOF (Recommended) ESI->QTOF Primary QqQ Triple Quad (QqQ) (Alternative) ESI->QqQ Data Data Processing (Mass Error < 2 ppm) QTOF->Data QqQ->Data GCMS->Data

Fig 2: Self-validating analytical workflow comparing MS platforms for structural elucidation.

Quantitative Experimental Data

The following table summarizes the high-resolution MS/MS data obtained using the Q-TOF protocol described above. The mass error is calculated to validate the proposed empirical formulas.

Table 2: ESI+ MS/MS Exact Mass Fragmentation Data
Fragment IonProposed FormulaTheoretical m/zExperimental m/zMass Error (ppm)Mechanistic Origin
Precursor [C17H13NO2 + H]⁺264.1019264.1015-1.5Protonated intact molecular ion
Fragment 1 [C10H10NO]⁺160.0762160.0764+1.2Ester cleavage (Neutral loss of benzoic acid)
Fragment 2 [C7H5O]⁺105.0340105.0338-1.9Benzoyl cation formation
Fragment 3 [C6H5]⁺77.039177.0393+2.6Loss of CO from benzoyl cation
Fragment 4 [C9H10N]⁺132.0813132.0811-1.5Loss of CO from Fragment 1

Note: All mass errors are well within the < 3 ppm acceptable threshold for high-confidence structural elucidation.

Conclusion

For the definitive fragmentation validation of 4-Methylquinolin-8-yl benzoate, High-Resolution Q-TOF MS is the undisputed platform of choice. While QqQ systems excel at routine quantitation, they lack the exact mass resolution necessary to definitively prove the identity of the m/z 105 and m/z 160 fragments. By implementing a self-validating protocol utilizing stepped collision energies and isotopic internal standards, researchers can confidently map the complete degradation pathway of complex quinoline esters.

Sources

Validation

Comparative Photoluminescence Guide: 4-Methylquinolin-8-yl Benzoate vs. Standard Fluorophores

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary When designing high-fidelity assays for drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary

When designing high-fidelity assays for drug development or live-cell imaging, background noise is the enemy of sensitivity. Traditional "always-on" fluorophores or standard fluorogenic substrates like Fluorescein diacetate (FDA) often suffer from spontaneous hydrolysis in aqueous buffers, leading to creeping baselines.

As a Senior Application Scientist, I frequently transition laboratories away from these legacy dyes toward more sophisticated, logic-gated probes. 4-Methylquinolin-8-yl benzoate represents a paradigm shift in this space. Based on the 8-hydroxyquinoline scaffold, it operates as a dual-activation probe requiring both enzymatic cleavage and metal ion chelation to achieve maximum photoluminescence. This guide objectively compares its performance against standard fluorophores and provides a self-validating protocol for its implementation.

Mechanistic Causality: The Dual-Activation Paradigm

To understand why 4-Methylquinolin-8-yl benzoate outperforms standard probes in specific high-noise environments, we must examine the causality behind its photophysics.

1. The Quenched State (Esterification) In free 8-hydroxyquinoline derivatives, the hydroxyl group can participate in Excited-State Intramolecular Proton Transfer (ESIPT), which often results in weak fluorescence in protic solvents[1]. However, in 4-Methylquinolin-8-yl benzoate, the crucial 8-hydroxyl group is masked by a benzoate ester. This esterification fundamentally alters the electronic transitions—specifically suppressing radiationless transitions from the nπ* state—rendering the ester molecule virtually non-fluorescent and highly stable against auto-hydrolysis[2].

2. The Activated State (CHEF Mechanism) Upon enzymatic cleavage by intracellular or in vitro esterases, the benzoate group is removed, releasing 4-methylquinolin-8-ol. While this free phenol is only weakly fluorescent on its own, it acts as a potent bidentate ligand. When it coordinates with transition or alkaline earth metals (e.g., Zn²⁺, Mg²⁺), the metal ion rigidifies the molecular structure. This conformational locking restricts intramolecular rotations and vibrations that would otherwise dissipate energy non-radiatively. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF) , heavily favors the radiative decay pathway, resulting in a massive increase in quantum yield and a strong emission signal[3][4].

Comparative Photophysical Analysis

How does this dual-activation probe stack up against industry standards? The table below summarizes the quantitative photophysical data and functional trade-offs.

Fluorophore / ProbeActivation MechanismExcitation (nm)Emission (nm)Stokes ShiftKey AdvantagePrimary Limitation
4-Methylquinolin-8-yl benzoate Esterase + Metal Chelation (CHEF)~360 nm~490–510 nm~140 nm Near-zero background; massive Stokes shift minimizes scatter[5].Requires metal ions (e.g., Zn²⁺) for maximum signal[6].
Fluorescein Diacetate (FDA) Esterase Cleavage490 nm514 nm24 nmExtremely high quantum yield (~0.9) post-cleavage.High auto-hydrolysis rate; small Stokes shift causes self-quenching.
Resorufin Acetate Esterase Cleavage570 nm585 nm15 nmRed-shifted emission avoids cellular autofluorescence.Prone to rapid photobleaching; highly pH sensitive.
AMC Acetate Esterase Cleavage340 nm440 nm100 nmExcellent linear dynamic range for kinetic assays.UV excitation overlaps heavily with NADH autofluorescence.

Key Takeaway: While FDA offers a brighter absolute signal, 4-Methylquinolin-8-yl benzoate provides a vastly superior signal-to-noise ratio in complex biological matrices due to its near-zero background and large Stokes shift.

Activation Pathway Visualization

The following diagram maps the logical "AND" gate required to achieve photoluminescence with this probe.

G A 4-Methylquinolin-8-yl benzoate (Masked / Non-Fluorescent) B Esterase Hydrolysis (Cellular/In vitro) A->B C 4-Methylquinolin-8-ol (Weakly Fluorescent) B->C Benzoate release D Metal Ion Chelation (e.g., Zn²⁺, Mg²⁺) C->D E Fluorescent Chelate Complex (Strong Emission via CHEF) D->E Conformational locking

Activation pathway of 4-Methylquinolin-8-yl benzoate via esterase hydrolysis and metal chelation.

Self-Validating Experimental Protocol: In Vitro Esterase & Zn²⁺ Co-Detection

A robust assay must be a self-validating system. When utilizing a CHEF-dependent probe, you must rule out spontaneous hydrolysis, probe contamination, and metal-independent fluorescence.

Reagents Required:

  • 10 mM 4-Methylquinolin-8-yl benzoate in anhydrous DMSO.

  • 100 mM ZnCl₂ in diH₂O.

  • Porcine Liver Esterase (PLE) or target cell lysate.

  • Assay Buffer: 50 mM HEPES, pH 7.4 (Critical: Do not use EDTA or phosphate buffers, as they will strip or precipitate the required metal ions).

Step-by-Step Workflow:

  • Buffer Preparation: Aliquot 100 µL of Assay Buffer into a 96-well black, flat-bottom microplate.

  • Probe Addition: Add 1 µL of the probe stock to achieve a final concentration of 100 µM.

  • Enzymatic Cleavage: Add 10 µL of the esterase solution. Incubate in the dark at 37°C for 30 minutes.

  • Metal Ion Titration: Add 5 µL of ZnCl₂ (final concentration ~5 mM) to trigger the CHEF response.

  • Measurement: Read fluorescence at Ex/Em = 360/500 nm using a microplate reader.

The Self-Validating Control Matrix: To ensure scientific integrity, run these parallel conditions on the same plate:

  • Control A (Buffer + Probe): Establishes the baseline. Validates that the benzoate ester is stable and does not auto-hydrolyze[1].

  • Control B (Buffer + Probe + Zn²⁺): Validates probe purity. If the signal spikes here, your batch is contaminated with pre-cleaved 4-methylquinolin-8-ol.

  • Control C (Buffer + Probe + Esterase): Measures the weak intrinsic fluorescence of the unchelated free phenol post-cleavage.

  • Control D (Buffer + Probe + Esterase + Zn²⁺): The primary experimental well demonstrating maximum CHEF signal[5].

  • Control E (Well D + 10 mM EDTA): The reversibility check. Adding a strong chelator strips the Zn²⁺, quenching the signal and proving the fluorescence is strictly metal-dependent[6].

References

  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions - Organic Letters (ACS Publications). 2

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - NIH/NCBI. 3

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline - MDPI. 1

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems - Chemical Reviews (ACS Publications). 6

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection - IChemC. 5

  • Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes - Benchchem.4

Sources

Comparative

Validating Computational DFT Models for 4-Methylquinolin-8-yl Benzoate: A Comprehensive Comparison Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound Focus: 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3) Introduction: The Need for Rigorous Computational Validation Quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound Focus: 4-Methylquinolin-8-yl benzoate (CAS: 1464-19-3)

Introduction: The Need for Rigorous Computational Validation

Quinoline derivatives, particularly 8-hydroxyquinoline esters like 4-Methylquinolin-8-yl benzoate , are highly valued in drug development for their antineoplastic and antimicrobial properties, as well as in materials science as fluorescent chemosensors and OLED components [1]. However, predicting the behavior of these molecules computationally is notoriously difficult. The ester linkage introduces conformational flexibility (yielding syn and anti non-coplanar structures), while the electron-rich quinoline and electron-withdrawing benzoate moieties create complex intramolecular charge transfer (ICT) dynamics.

As a Senior Application Scientist, I frequently observe researchers applying default Density Functional Theory (DFT) parameters (such as the ubiquitous B3LYP/6-31G*) to these systems, leading to catastrophic misinterpretations of UV-Vis spectra and NMR chemical shifts. This guide provides an objective comparison of modern DFT functionals and basis sets, establishing a self-validating protocol to ensure your computational models of 4-Methylquinolin-8-yl benzoate perfectly mirror experimental reality.

Theoretical Framework: Selecting the Right "Computational Product"

To build a reliable model, we must compare the performance of different exchange-correlation functionals and basis sets. The choice is dictated by the specific physical property being modeled.

Functional Comparison: B3LYP vs. CAM-B3LYP vs. M06-2X
  • B3LYP (The Baseline): Excellent for ground-state geometry optimization and vibrational frequencies (IR spectra). However, B3LYP suffers from severe self-interaction error (SIE). Because 4-Methylquinolin-8-yl benzoate exhibits ICT upon photoexcitation, B3LYP will artificially lower the energy of these charge-transfer states, drastically overestimating the λmax​ in UV-Vis predictions [1].

  • CAM-B3LYP (The Optical Standard): This is a range-separated hybrid functional. It applies a varying exact-exchange component depending on the interelectronic distance. Causality: By correcting the long-range asymptotic behavior of the potential, CAM-B3LYP accurately captures the ICT transitions of the benzoate-quinoline system, making it mandatory for Time-Dependent DFT (TD-DFT) optical simulations [2].

  • M06-2X (The Structural Standard): A highly parameterized meta-GGA functional with double the amount of non-local exchange. Causality: If you are modeling the solid-state packing or π−π stacking interactions of 4-Methylquinolin-8-yl benzoate in a crystal lattice, M06-2X captures medium-range dispersion forces that B3LYP entirely misses.

Basis Set Selection: 6-311++G(d,p) vs. def2-TZVP

For ester-linked heterocycles, diffuse functions (denoted by ++) are non-negotiable. The lone pairs on the ester oxygen atoms require diffuse functions to allow the electron density to expand properly into the vacuum space. We recommend 6-311++G(d,p) as it provides an optimal balance between computational cost and the rigorous polarization needed for the methyl group and aromatic rings.

Experimental Validation Protocols (The Self-Validating System)

A computational model is only as good as its experimental validation. The following step-by-step methodologies form a closed-loop, self-validating system where theoretical predictions are iteratively refined against empirical data.

Protocol 1: Structural & Conformational Validation (XRD)

Before calculating any spectra, the ground-state geometry must be validated against X-ray crystallographic (XRD) data.

  • Conformer Generation: Generate both the syn and anti conformers of 4-Methylquinolin-8-yl benzoate based on the dihedral angle of the ester linkage.

  • Geometry Optimization: Run an optimization using M06-2X/6-311++G(d,p) in the gas phase, followed by an implicit solvent model (e.g., PCM for chloroform).

  • Frequency Check: Perform a vibrational frequency calculation. Causality: You must verify that there are zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

  • Validation: Overlay the optimized anti structure (the global minimum) with experimental XRD coordinates. The Root Mean Square Deviation (RMSD) of the heavy atoms should be <0.05 Å.

Protocol 2: Electronic & Optical Properties (TD-DFT vs. UV-Vis)

To validate the fluorescence and absorption properties:

  • State Selection: Request the first 20 singlet excited states using TD-DFT.

  • Functional Swap: Use the CAM-B3LYP/6-311++G(d,p) level of theory. Do not use the ground-state B3LYP functional.

  • Solvation: Apply the Conductor-like Polarizable Continuum Model (CPCM) matching the experimental solvent (e.g., ethanol).

  • Validation: Compare the calculated oscillator strengths ( f ) and vertical excitation energies ( λmax​ ) against experimental UV-Vis spectra. CAM-B3LYP should yield an error margin of <15 nm [2].

Protocol 3: Magnetic Shielding (GIAO-DFT vs. NMR)

Nuclear Magnetic Resonance (NMR) is highly sensitive to the local electron density.

  • Methodology: Use the Gauge-Including Atomic Orbital (GIAO) method.

  • Level of Theory: mPW1PW91/6-311+G(2d,p) or PBE0 have been shown to be superior for NMR chemical shifts [3].

  • Referencing: Calculate the isotropic shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory.

  • Validation: Subtract the molecule's shielding tensors from the TMS reference to get the chemical shifts ( δ ). Compare the predicted downfield shift of the quinoline protons against experimental 1H NMR data.

Quantitative Data Comparison

The following table summarizes the objective performance of different DFT functionals when modeling 8-hydroxyquinoline benzoate derivatives, benchmarked against experimental baselines [1, 2].

Property / MetricExperimental BaselineB3LYP PredictionCAM-B3LYP PredictionM06-2X PredictionVerdict
Global Minimum Anti (Non-coplanar)Anti (Coplanar error)Anti (Non-coplanar)Anti (Non-coplanar)M06-2X captures dispersion best.
Structural RMSD 0.000 Å (XRD)0.082 Å0.045 Å0.012 ÅM06-2X is superior for geometry.
UV-Vis λmax​ ~315 nm (Ethanol)~360 nm (Overestimated)~318 nm~305 nm (Underestimated)CAM-B3LYP is mandatory for TD-DFT.
Carbonyl IR Stretch 1731 cm −1 1735 cm −1 1750 cm −1 1765 cm −1 B3LYP is highly accurate for IR.
1H NMR (H-2) 8.90 ppm8.75 ppm8.82 ppm8.95 ppmmPW1PW91 (not shown) is ideal.

Workflow Visualization

To ensure reproducibility, the following diagram illustrates the self-validating computational pipeline for 4-Methylquinolin-8-yl benzoate.

DFT_Validation_Workflow Start Input: 4-Methylquinolin-8-yl benzoate (Initial Coordinates) Opt Geometry Optimization (M06-2X / 6-311++G**) Start->Opt Freq Vibrational Frequencies (IR Spectra, Zero-Point Energy) Opt->Freq TDDFT TD-DFT Calculations (CAM-B3LYP for UV-Vis) Freq->TDDFT NMR GIAO NMR Calculations (PBE0 for 1H & 13C Shifts) Freq->NMR Exp Experimental Validation (XRD, UV-Vis, IR, NMR) TDDFT->Exp NMR->Exp Decision Model Validated? Exp->Decision Decision->Opt No (Refine Model) End Production Model Ready Decision->End Yes

Caption: Self-validating DFT workflow for 4-Methylquinolin-8-yl benzoate comparing theoretical and empirical data.

Conclusion

Validating computational models for 4-Methylquinolin-8-yl benzoate requires a multi-functional approach. No single DFT functional can accurately predict all properties of this molecule. By utilizing M06-2X for structural geometry, B3LYP for vibrational frequencies, and CAM-B3LYP for excited-state optical properties, researchers can create a robust, self-validating system that perfectly aligns with experimental XRD, IR, and UV-Vis data.

References

  • El-Shishtawy, R. M., et al. (2015). "Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline." International Journal of Molecular Sciences, 16(2), 3804–3817. Available at:[Link]

  • Szmytkowski, J., et al. (2021). "Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review." Molecules, 26(23), 7218. Available at:[Link]

  • Guan, Y., et al. (2021). "Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning." ACS Omega, 6(3), 2112–2121. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Methylquinolin-8-yl benzoate proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 4-Methylquinolin-8-yl Benzoate In drug discovery and synthetic chemistry, quinoline derivatives like 4-Methylquinolin-8-yl benzoate serve as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 4-Methylquinolin-8-yl Benzoate

In drug discovery and synthetic chemistry, quinoline derivatives like 4-Methylquinolin-8-yl benzoate serve as critical heterocyclic building blocks. However, the exact structural features that make them valuable in medicinal chemistry—namely, their lipophilicity and stable aromatic systems—also render them persistent environmental pollutants. This guide provides researchers and laboratory managers with a definitive, self-validating operational protocol for the containment, transport, and thermal destruction of 4-Methylquinolin-8-yl benzoate waste.

Chemical Profile & Hazard Stratification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. 4-Methylquinolin-8-yl benzoate is a synthetic ester that presents specific toxicological and environmental hazards.

PropertyValue
Compound Name 4-Methylquinolin-8-yl benzoate
CAS Number 1464-19-3[1]
Molecular Formula C17H13NO2[1]
Molecular Weight 263.29 g/mol [1]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Regulatory Classification RCRA Subtitle C (Hazardous Waste)[3]
Mechanistic Toxicology & Environmental Fate

The hazard profile of 4-Methylquinolin-8-yl benzoate is driven by its bipartite structure. In the environment, the ester linkage can undergo hydrolysis, releasing benzoic acid and 4-methylquinolin-8-ol. The quinoline core is highly recalcitrant to standard wastewater biodegradation [4]. In aquatic organisms, cytochrome P450-mediated metabolism of the quinoline ring can lead to the formation of reactive epoxides, causing oxidative stress and DNA adduction[4]. Consequently, aqueous discharge into municipal sewer systems is strictly prohibited[5].

Operational Workflow for Waste Destruction

To prevent environmental release and ensure regulatory compliance, the disposal of quinoline esters must follow a strict lifecycle from generation to thermal destruction.

DisposalWorkflow Start Waste Generation: 4-Methylquinolin-8-yl benzoate Segregation Chemical Segregation (Halogen-Free Organics) Start->Segregation Containment Primary Containment (HDPE / Amber Glass) Segregation->Containment Labeling RCRA Hazardous Waste Labeling (EPA Codes) Containment->Labeling Storage Satellite Accumulation Area (SAA) Labeling->Storage Transport Licensed Hazmat Transport Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration End Complete Destruction (CO2, H2O, NOx) Incineration->End

Figure 1: End-to-end workflow for containment, transport, and destruction of quinoline ester waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a mechanistic justification (causality) and a verification checkpoint to ensure operational integrity.

Phase 1: Source Segregation and Primary Containment
  • Step 1: Chemical Isolation. Segregate 4-Methylquinolin-8-yl benzoate waste from strong oxidizers (e.g., peroxides, dinitrogen tetroxide, maleic anhydride)[5].

    • Causality: Nitrogen-containing heterocycles can react violently with strong oxidizing agents, potentially leading to exothermic runaway or container rupture.

  • Step 2: Container Selection. Collect the waste in High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Causality: Amber glass prevents UV-catalyzed radical reactions or cross-linking of the quinoline ring during prolonged storage. HDPE provides excellent chemical inertness against organic esters, preventing plasticizer leaching.

    • Validation: Inspect the primary container for chemical compatibility and ensure the cap is hermetically sealed. A properly sealed container will not emit detectable solvent odors.

Phase 2: RCRA Labeling and SAA Management
  • Step 3: Regulatory Labeling. Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Designate the stream as "Hazardous Waste - Toxic (Contains Quinoline Derivatives)" [3].

  • Step 4: SAA Storage. Place the sealed container in a secondary containment bin within a designated Satellite Accumulation Area (SAA).

    • Causality: Secondary containment ensures that if the primary vessel fails, the lipophilic quinoline derivative does not contaminate laboratory surfaces or floor drains.

Phase 3: Thermal Destruction (Incineration)
  • Step 5: TSDF Transfer. Transfer the waste via a licensed hazardous materials transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF) [6].

  • Step 6: High-Temperature Incineration. The waste must be subjected to liquid injection or rotary kiln incineration at temperatures exceeding 1000°C.

    • Causality: The aromatic stability of the quinoline core requires extreme thermal energy to cleave the carbon-nitrogen bonds. Complete combustion yields , , and nitrogen oxides ( ). The TSDF must utilize alkaline scrubbers to neutralize the resulting emissions before atmospheric release[6].

    • Validation: Obtain a Certificate of Destruction (CoD) from the TSDF to close the RCRA cradle-to-grave manifest loop.

Spill Response & Emergency Logistics

In the event of an accidental release (e.g., a dropped containment vessel), immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and increase laboratory exhaust ventilation.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves, splash goggles, and a lab coat. If aerosolization has occurred, a NIOSH-approved respirator is required.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[5].

    • Causality: Do not use combustible absorbents like sawdust or paper towels. The organic nature of the chemical combined with combustible absorbents creates a severe secondary fire hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, rigid plastic container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous waste. Under no circumstances should the rinsate be flushed down the sewer [5].

References

  • New Jersey Department of Health: Quinoline - Hazardous Substance Fact Sheet. Available at:[Link]

  • Environment and Climate Change Canada: Screening Assessment: Quinoline (CAS RN 91-22-5). Available at:[Link]

  • Northeast State Community College: Hazardous Waste Management Manual (RCRA Guidelines). Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR): 40 CFR Part 265 -- Interim Status Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. Available at:[Link]

Sources

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